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Core Science & Biosynthesis

Foundational

1-(2-Methyl-4-nitrophenyl)guanidine CAS number 796738-72-2

Topic: 1-(2-Methyl-4-nitrophenyl)guanidine (CAS 796738-72-2) Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] A Regioisomeric Scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(2-Methyl-4-nitrophenyl)guanidine (CAS 796738-72-2) Content Type: Technical Whitepaper & Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Regioisomeric Scaffold for Kinase Inhibitor & Heterocycle Design

Executive Summary

1-(2-Methyl-4-nitrophenyl)guanidine (CAS 796738-72-2 ) is a specialized aryl guanidine derivative utilized primarily as a synthetic intermediate in medicinal chemistry.[1] Structurally, it consists of an ortho-toluidine core functionalized with a para-nitro group and a guanidine moiety.

While often overshadowed by its regioisomer—the 5-nitro derivative used in the synthesis of Imatinib (Gleevec)—the 4-nitro isomer serves as a critical Structure-Activity Relationship (SAR) probe .[1] It allows researchers to modulate the electronic density of the phenyl ring and steric environment of the guanidine "warhead," essential for fine-tuning binding affinity in kinase pockets and protease active sites. This guide details the physicochemical profile, validated synthetic protocols, and application logic for this compound.[2][3]

Chemical Profile & Properties[1][3][4][5][6][7][8][9][10]
PropertyDataNote
CAS Number 796738-72-2 Unique Identifier
IUPAC Name 1-(2-Methyl-4-nitrophenyl)guanidineAlso: N-(2-methyl-4-nitrophenyl)guanidine
Molecular Formula C₈H₁₀N₄O₂
Molecular Weight 194.19 g/mol Free Base
Physical State Solid (Crystalline)Often isolated as Nitrate or HCl salt
Predicted pKa ~12.5 (Guanidine)Reduced slightly by 4-NO₂ withdrawing effect
LogP (Predicted) ~0.8 - 1.1Moderate lipophilicity
H-Bond Donors 3Critical for active site anchoring
H-Bond Acceptors 4Includes Nitro group oxygens

Structural Insight: The 2-methyl group introduces steric twist, preventing the guanidine system from achieving perfect coplanarity with the phenyl ring. The 4-nitro group acts as a strong electron-withdrawing group (EWG), reducing the electron density on the guanidine nitrogens compared to the unsubstituted parent. This lowers the pKa slightly, potentially altering bioavailability and solubility profiles compared to non-nitro analogs.

Synthetic Methodologies
Pathway A: The Cyanamide Route (Industrial/Scalable)

This is the classical method for synthesizing aryl guanidines. It is atom-efficient but requires handling of cyanamide (toxic) and strong acids.

Reaction Scheme: 2-Methyl-4-nitroaniline + Cyanamide + H⁺ → Guanidinium Salt[1]

Protocol:

  • Preparation: Dissolve 2-methyl-4-nitroaniline (1.0 eq) in a minimal volume of ethanol or 1,4-dioxane .

  • Acidification: Slowly add concentrated Hydrochloric Acid (HCl) (1.1 eq) or Nitric Acid (HNO₃) (1.0 eq). Note: The nitrate salt is often less soluble and easier to crystallize.[1]

  • Addition: Add a 50% aqueous solution of Cyanamide (1.5 - 2.0 eq) dropwise at 60°C.

  • Reflux: Heat the mixture to reflux (80-100°C) for 16–24 hours.

    • Process Control: Monitor via TLC (Mobile Phase: DCM/MeOH 9:1). Look for the disappearance of the yellow aniline spot and the appearance of a baseline, polar spot.

  • Workup: Cool to 0°C. The guanidine salt should precipitate.

    • If no precipitate: Evaporate solvent to 20% volume and add diethyl ether to induce crystallization.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Pathway B: The S-Methylisothiourea Route (Lab Scale/Mild)

Preferred for small-scale research (mg to gram) due to milder conditions and avoidance of free cyanamide.[1]

Protocol:

  • Reagents: Combine 2-methyl-4-nitroaniline (1.0 eq) and S-methylisothiourea hemisulfate (1.1 eq) in water or ethanol/water (1:1).

  • Catalysis: No external acid is strictly needed as the isothiourea salt provides the proton source, but a catalytic amount of acetic acid can accelerate the reaction.

  • Heating: Reflux for 12–18 hours. The reaction is driven by the evolution of methyl mercaptan (MeSH).

    • Safety Critical:MeSH is toxic and has a foul odor. This reaction MUST be performed in a well-ventilated fume hood with a bleach scrubber trap attached to the condenser outlet.

  • Isolation: Cool the solution. The product typically crystallizes as the sulfate salt. Filter and wash with cold acetone.

Visualization: Synthetic Logic & Mechanism

The following diagram illustrates the synthetic flow and the mechanistic logic of the nucleophilic attack.

G cluster_mech Mechanistic Insight Start 2-Methyl-4-nitroaniline (Precursor) Inter Intermediate Complex Start->Inter Nucleophilic Attack (Amine -> Nitrile C) Reagent Cyanamide (H2N-CN) Reagent->Inter Acid Catalysis (Activation) Product 1-(2-Methyl-4-nitrophenyl) guanidine Salt Inter->Product Proton Transfer & Crystallization Mech1 Aniline NH2 acts as Nucleophile Mech2 4-NO2 reduces Nucleophilicity (Requires Heat/Catalyst)

Caption: Synthetic pathway converting the aniline precursor to the target guanidine via acid-catalyzed addition.

Applications in Drug Development[2]
A. Kinase Inhibitor SAR (Imatinib Analog)

The 5-nitro isomer of this compound is a key intermediate for Imatinib (BCR-ABL inhibitor).[1] The 4-nitro isomer (CAS 796738-72-2) is used to synthesize regioisomeric analogs to test binding specificity.[1]

  • Hypothesis: Changing the nitro position alters the vector of the hydrogen bond network and the shape of the hydrophobic tail in the ATP-binding pocket.

  • Workflow: The nitro group is reduced (H₂/Pd-C) to an amine, which is then coupled to a pyrimidine scaffold (e.g., via Buchwald-Hartwig amination).

B. Precursor to Benzimidazoles

Aryl guanidines can react with aldehydes or ketones to form benzimidazoles or quinazolines if an ortho-leaving group or oxidative conditions are present. The 2-methyl group provides a handle for further functionalization (e.g., benzylic bromination).

C. Energetic Materials

Nitro-substituted guanidines are often investigated for their high nitrogen content and stability, serving as components in propellants or explosives research (though less common for this specific isomer than simple nitroguanidine).

Safety & Handling Protocols

Hazard Identification:

  • Guanidines: Caustic/Irritant to skin and eyes (H315, H319).

  • Nitro Compounds: Potential explosion hazard if heated under confinement. Toxic by inhalation/absorption (H301/H311).

  • Cyanamide (Reagent): Contact dermatitis sensitizer; inhibits aldehyde dehydrogenase (alcohol intolerance).

Standard Operating Procedure (SOP):

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

  • Ventilation: All synthesis steps involving cyanamide or mercaptan evolution must occur in a fume hood.

  • Storage: Store the salt form in a cool, dry place (desiccator). The free base is hygroscopic and may absorb CO₂ from the air to form carbonates.

  • Spill Cleanup: Neutralize with dilute acetic acid (if free base) or sodium bicarbonate (if salt), then absorb with vermiculite.

References
  • Synthesis of Aryl Guanidines (General Protocol)

    • Title: "Guanidine synthesis by guanidinyl
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Regioisomer Context (Imatinib Intermediate)

    • Title: "Process for the preparation of Imatinib and its intermediates."[4]

    • Source: Google P
    • URL
  • Precursor Properties (2-Methyl-4-nitroaniline): Title: "2-Methyl-4-nitroaniline Chemical Properties." Source: ChemicalBook.
  • Mechanistic Grounding

    • Title: "Nucleophilic Addition to Nitriles: The Chemistry of Cyanamide."
    • Source: IUPAC / Pure and Applied Chemistry.
    • URL:[Link]

Sources

Exploratory

Biological activity screening of 1-(2-Methyl-4-nitrophenyl)guanidine

Technical Whitepaper: Biological Activity Screening of 1-(2-Methyl-4-nitrophenyl)guanidine Executive Summary 1-(2-Methyl-4-nitrophenyl)guanidine (CAS: 796738-72-2) represents a critical structural scaffold in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Biological Activity Screening of 1-(2-Methyl-4-nitrophenyl)guanidine

Executive Summary

1-(2-Methyl-4-nitrophenyl)guanidine (CAS: 796738-72-2) represents a critical structural scaffold in medicinal chemistry, serving as both a potential bioactive agent and a regioisomeric probe for Structure-Activity Relationship (SAR) studies. Structurally analogous to the synthetic precursors of tyrosine kinase inhibitors (such as Imatinib), this compound offers a unique profile for biological interrogation.

This technical guide outlines a rigorous, self-validating screening framework. It prioritizes three biological vectors: Kinase Inhibition (due to its structural homology with type-II kinase inhibitor pharmacophores), Antimicrobial Efficacy (leveraging the cationic guanidinium moiety), and Cytotoxicity Profiling (essential for impurity qualification in pharmaceutical manufacturing).

Chemical Profile & Safety Pre-Screening

Before initiating biological assays, the physicochemical stability of the nitro-guanidine core must be established. Nitro-aromatic guanidines possess high energy density and potential shock sensitivity.[1]

Table 1: Physicochemical Properties & Handling

PropertySpecificationScreening Implication
Molecular Formula C₈H₁₀N₄O₂Low MW fragment (194.19 Da); ideal for fragment-based drug discovery (FBDD).
Solubility Low in H₂O; Soluble in DMSO (>10 mM)Critical: Stock solutions must be prepared in 100% DMSO; final assay concentration <1% DMSO to prevent solvent toxicity.
pKa (Guanidine) ~12.5 - 13.6Exists as a cationic species at physiological pH (7.4), enhancing membrane interaction but limiting passive diffusion.
Energetic Risk ModerateProtocol: Perform Differential Scanning Calorimetry (DSC) before scale-up. Avoid heating >60°C during dissolution.

Screening Workflow Strategy

The screening process is designed to filter candidates from in silico prediction to in vitro validation.

Figure 1: Integrated screening workflow ensuring safety compliance and targeted biological validation.

Protocol A: Tyrosine Kinase Inhibition Assay

Given the structural similarity to Imatinib intermediates (specifically the 2-methyl-5-nitro isomer), the 4-nitro regioisomer is a high-priority candidate for screening against ABL1 and c-Kit kinases.

Mechanism: The guanidine group mimics the hydrogen-bonding capacity of the pyrimidine-amine hinge binders found in Type II kinase inhibitors.

Experimental Protocol
  • Reagents: Recombinant human ABL1 kinase, Poly(Glu,Tyr) 4:1 substrate, ATP (10 µM), and ¹²⁵I-labeled ATP or a fluorescence-based ADP detection kit (e.g., ADP-Glo).

  • Preparation:

    • Prepare a 10 mM stock of 1-(2-Methyl-4-nitrophenyl)guanidine in DMSO.

    • Dilute serially (1:3) in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT) to generate a 10-point dose-response curve (Range: 100 µM to 0.005 µM).

  • Reaction:

    • Incubate Compound + Kinase for 15 mins at RT (allows "slow-off" binding if applicable).

    • Add ATP/Substrate mix to initiate.

    • Incubate for 60 mins at RT.

  • Detection: Terminate reaction and read luminescence/fluorescence.

  • Validation:

    • Positive Control: Imatinib (IC₅₀ ~0.6 µM).

    • Negative Control: 1% DMSO vehicle.

    • Z-Factor: Must be >0.5 for assay validity.

Protocol B: Antimicrobial Susceptibility (MIC/MBC)

Guanidines are potent membrane disruptors and DNA minor groove binders.[2] This assay validates the compound's efficacy against ESKAPE pathogens.

Target Hypothesis: The cationic guanidinium headgroup interacts with negatively charged bacterial cell walls (LPS in Gram-negatives, Teichoic acids in Gram-positives), while the nitro-aryl tail facilitates membrane insertion.

Experimental Protocol (CLSI Standards)
  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Inoculum: Adjust bacterial suspension to 5 × 10⁵ CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 100 µL of compound (2x concentration) to column 1.

    • Perform serial 2-fold dilutions across the plate.

    • Add 100 µL of bacterial inoculum to all wells.

  • Incubation: 16–20 hours at 37°C, aerobic.

  • Readout:

    • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth (turbidity).

    • MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto agar; lowest concentration showing ≥99.9% kill.

Protocol C: Cytotoxicity & Impurity Profiling (MTT Assay)

If this compound is an impurity in a drug substance, its toxicity relative to the parent drug must be established.

Experimental Protocol
  • Cell Line: HEK293 (Kidney) or HepG2 (Liver) for general tox; K562 (Leukemia) for targeted efficacy.

  • Seeding: 5,000 cells/well in 96-well plates; adhere for 24h.

  • Treatment: Treat with compound (0.1 – 100 µM) for 48 hours.

  • Development:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis: Calculate CC₅₀ (Cytotoxic Concentration 50%).

    • Interpretation: If CC₅₀ (Healthy Cells) << IC₅₀ (Kinase Target), the compound is non-specifically toxic (likely membrane disruption).

Mechanistic Visualization

Understanding the binding mode is crucial for interpreting screening data. The diagram below illustrates the dual-potential mechanism: H-bonding in the kinase hinge region versus electrostatic interaction with the DNA minor groove.

References

  • Saczewski, F., & Balewski, Ł. (2009).[3][4] Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. Link

  • Manley, P. W., et al. (2002). Imatinib: A selective tyrosine kinase inhibitor. European Journal of Cancer. (Contextual grounding for phenyl-guanidine/amine kinase inhibitors).
  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-(2-Methyl-5-nitrophenyl)guanidine nitrate (Analogous safety data). Link

  • Rahman, M. M., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents. RSC Advances. Link

Sources

Foundational

Pharmacological Profiling and Therapeutic Targets of 1-(2-Methyl-4-nitrophenyl)guanidine (MNP-G)

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Assay Design Guide Executive Summary: Beyond the Synthetic Intermediate 1-(2-Methyl-4-nitrophenyl)gu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Assay Design Guide

Executive Summary: Beyond the Synthetic Intermediate

1-(2-Methyl-4-nitrophenyl)guanidine (CAS 796738-73-3), commonly encountered as a nitrate salt, is widely recognized in process chemistry as a critical precursor and pharmacophore building block for the synthesis of aminopyrimidine-based Tyrosine Kinase Inhibitors (TKIs) such as Imatinib[1]. However, viewing MNP-G solely as a synthetic intermediate ignores its profound standalone biological activity.

As an application scientist specializing in small-molecule screening, I frequently leverage substituted phenylguanidines as pharmacological tool compounds[2]. The MNP-G scaffold possesses a highly specific electronic and steric profile: the electron-withdrawing 4-nitro group lowers the pKa of the guanidinium moiety, while the 2-methyl group restricts rotational freedom, forcing the molecule into a pre-organized conformation. This whitepaper details the intrinsic therapeutic targets of MNP-G, the mechanistic causality behind its target engagement, and the validated protocols required to evaluate its efficacy in vitro.

Core Therapeutic Targets and Mechanisms of Action

Nitric Oxide Synthase (NOS) Isoforms: Catalytic Arrest

Phenylguanidines are classic structural mimics of L-arginine, the endogenous substrate for Nitric Oxide Synthase (NOS)[2]. NOS catalyzes the oxidation of L-arginine to nitric oxide (NO) and L-citrulline via an N-hydroxy-L-arginine intermediate.

The Mechanistic Causality: MNP-G binds with high affinity to the heme-containing active site of inducible NOS (iNOS) and neuronal NOS (nNOS). However, the strong electron-withdrawing nature of the 4-nitro group drastically reduces the electron density on the terminal guanidine nitrogens. This electronic depletion entirely prevents the enzyme from executing the initial N-hydroxylation step[3][4][5]. Furthermore, the 2-methyl group induces a steric clash that locks the phenyl ring out of coplanarity, perfectly optimizing the dihedral angle to wedge into the narrow hydrophobic pocket of the NOS active site. This results in a potent, competitive catalytic arrest, making MNP-G a valuable scaffold for treating septic shock (iNOS inhibition) and neurodegenerative ischemia (nNOS inhibition)[4].

NOS_Pathway LArg L-Arginine (Endogenous) NOS Nitric Oxide Synthase (Heme Active Site) LArg->NOS Binds & Oxidizes MNPG MNP-G (L-Arg Mimic) MNPG->NOS Competitive Binding NO Nitric Oxide (NO) + L-Citrulline NOS->NO Normal Catalysis Block Catalytic Arrest (No N-hydroxylation) NOS->Block Inhibited State

Competitive inhibition of Nitric Oxide Synthase (NOS) by MNP-G preventing N-hydroxylation.

Kinase Allosteric Modulation (Type-III Inhibition)

While MNP-G is condensed with enaminones to form the ATP-competitive (Type I/II) hinge-binding motif of TKIs, the intact diaryl/phenylguanidine scaffold itself acts as a Type-III allosteric kinase inhibitor[6].

The Mechanistic Causality: Type-III inhibitors do not compete with ATP; instead, they bind to allosteric pockets adjacent to the DFG (Asp-Phe-Gly) motif. The guanidinium pole of MNP-G forms bidentate hydrogen bonds with the phosphate backbone or regulatory acidic residues (e.g., Glu in the αC-helix), while the nitrotoluene moiety anchors deeply into adjacent lipophilic pockets[6]. This dual-action binding stabilizes the kinase in an inactive conformation, offering a therapeutic strategy to overcome ATP-competitive resistance mutations in oncology.

Urokinase-type Plasminogen Activator (uPA)

uPA is a serine protease with trypsin-like arginine specificity, heavily implicated in tumor metastasis. Phenylguanidines insert deeply into the S1 specificity pocket of uPA[7]. The guanidinium group forms a critical salt bridge with Asp189 at the base of the S1 pocket, while the 2-methyl-4-nitro substitutions provide favorable van der Waals contacts with the pocket walls, positioning MNP-G as a lead scaffold for anti-metastatic agents[7].

Quantitative Data Presentation

The following table synthesizes the expected pharmacological profile of the MNP-G scaffold across its primary therapeutic targets, based on structure-activity relationship (SAR) data for substituted phenylguanidines.

Therapeutic TargetIsoform / SubtypeExpected IC50 / Kd RangeMechanism of ActionStructural Role of MNP-G Scaffold
Nitric Oxide Synthase iNOS (Inducible)0.5 µM - 5.0 µMCompetitive Substrate Mimic4-nitro prevents N-hydroxylation; guanidine coordinates heme.
Nitric Oxide Synthase nNOS (Neuronal)0.1 µM - 2.0 µMCompetitive Substrate Mimic2-methyl optimizes hydrophobic pocket fit.
Protein Kinases BRAF / BCR-ABL1.0 µM - 15.0 µMType-III Allosteric InhibitionGuanidine forms bidentate H-bonds near DFG motif.
Serine Proteases uPA10 µM - 35 µMS1 Pocket InsertionGuanidine forms salt bridge with Asp189.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include critical steps to mitigate the specific chemical liabilities of MNP-G (e.g., auto-fluorescence and high basicity).

Protocol A: In Vitro Radiometric NOS Citrulline Formation Assay

Purpose: To determine the IC50 of MNP-G against iNOS/nNOS. Causality Note: Because MNP-G is a highly basic guanidine, it will co-elute with L-arginine in standard reverse-phase LC. We utilize a strong cation exchange resin (Dowex 50W) to selectively trap the basic unreacted L-arginine and MNP-G, allowing only the neutral/zwitterionic L-citrulline to pass into the scintillation vial[4].

  • Buffer Preparation: Prepare 150 µL reaction mixtures containing 30 mM HEPES (pH 7.5), 1 mM DTT, and 120 nM L-[2,3-3H]arginine. Self-Validation: For iNOS, add 1 mM EGTA to validate calcium-independent activity, distinguishing it from eNOS/nNOS[4].

  • Cofactor Addition: Supplement with 100 µM NADPH, 10 µM tetrahydrobiopterin (BH4), 10 µM FAD, and 10 µM FMN.

  • Compound Dosing: Dispense MNP-G in a 10-point titration curve (0.1 nM to 100 µM, 1% final DMSO).

  • Initiation & Incubation: Add purified recombinant iNOS or nNOS to initiate the reaction. Incubate at 37°C for exactly 30 minutes.

  • Reaction Quench: Stop the reaction by adding 400 µM of cold stop buffer (20 mM sodium acetate, pH 5.5, containing 1 mM unlabeled L-citrulline to act as a carrier).

  • Resin Separation: Apply the quenched mixture to columns containing 1 mL of Na+-form Dowex 50W strongly acidic cation exchange resin. Elute with 2 mL of water.

  • Quantification: Mix the eluate with liquid scintillation cocktail and quantify L-[3H]citrulline formation using a scintillation counter. Calculate IC50 using non-linear regression.

Protocol B: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To evaluate the allosteric kinase inhibition profile of MNP-G. Causality Note: The 4-nitroaromatic system of MNP-G absorbs strongly in the UV-Vis spectrum, which frequently causes inner-filter effects and false positives in standard colorimetric or prompt-fluorescence screens. TR-FRET utilizes a time-delayed emission reading that completely bypasses the compound's auto-fluorescence.

  • Kinase Equilibration: In a 384-well plate, incubate recombinant kinase (e.g., BRAF) with MNP-G in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) for 30 minutes at room temperature. Crucial: This pre-incubation allows the compound to access and stabilize the allosteric Type-III pocket before ATP locks the active conformation.

  • Reaction Initiation: Add ATP (at the predetermined Km concentration) and a biotinylated peptide substrate. Incubate for 60 minutes.

  • Quench & Detection: Add a detection buffer containing 20 mM EDTA (to chelate Mg2+ and halt catalysis), a Europium (Eu)-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Signal Readout: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Kinase_Workflow Prep 1. Recombinant Kinase + MNP-G Incubation (30 min, RT) ATP 2. Addition of ATP + Substrate (Initiate Reaction) Prep->ATP Quench 3. EDTA Quench + Detection Reagents (TR-FRET) ATP->Quench Read 4. Microplate Readout (Ex: 340nm, Em: 615/665nm) Quench->Read Analyze 5. IC50 Determination (Non-linear regression) Read->Analyze

Step-by-step TR-FRET workflow for evaluating allosteric kinase inhibition by MNP-G.

References

1.[1] Imatinib Impurity 3 - Allmpus - Research and Development. Allmpus. URL: 2.[2] Application Notes and Protocols for Phenylguanidine Derivatives as Pharmacological Tool Compounds. Benchchem. URL: 3.[3] DISSECTING STRUCTURAL AND ELECTRONIC EFFECTS IN INDUCIBLE NITRIC OXIDE SYNTHASE. J Biol Chem / PMC. URL: 4.[7] (4-Aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase. PNAS. URL: 5.[4] Nω-NITRO-Nω'-SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. PMC. URL: 6.[5] Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO. The FEBS Journal. URL: 7.[6] Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives. MDPI. URL:

Sources

Exploratory

1-(2-Methyl-4-nitrophenyl)guanidine: A Dual-Target Mechanism of Action Hypothesis for Neuroinflammatory Modulation

Executive Summary The development of selective modulators for neuroinflammatory pathways remains a critical bottleneck in treating neurodegenerative diseases. 1-(2-Methyl-4-nitrophenyl)guanidine (CAS: 796738-73-3), typic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective modulators for neuroinflammatory pathways remains a critical bottleneck in treating neurodegenerative diseases. 1-(2-Methyl-4-nitrophenyl)guanidine (CAS: 796738-73-3), typically isolated as a nitrate salt to ensure aqueous stability, belongs to the privileged class of arylguanidines. While arylguanidines are historically recognized for their diverse pharmacological profiles—ranging from antifungal activity via sterol-C-24-methyltransferase inhibition [1] to 5-HT3 receptor modulation [2]—we hypothesize that the specific substitution pattern of the 2-methyl-4-nitrophenyl moiety directs this compound toward a highly specialized dual-target mechanism.

This whitepaper proposes that 1-(2-Methyl-4-nitrophenyl)guanidine acts primarily as a selective competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS) , with secondary allosteric modulatory effects on the Sigma-1 Receptor (σ1R) . By synergistically dampening oxidative stress and mitigating endoplasmic reticulum (ER) stress, this compound represents a theoretical breakthrough in neuroprotective pharmacology.

Molecular Rationale & Structural Biology

To understand the causality behind the hypothesized mechanism, we must deconstruct the pharmacophore of 1-(2-Methyl-4-nitrophenyl)guanidine:

  • The Guanidino Moiety: Nitric-oxide synthases (NOS) are highly regulated heme-thiolate enzymes that catalyze the conversion of L-Arginine to nitric oxide (NO) [3]. The highly basic guanidine group in our target compound acts as an arginine mimetic. It is hypothesized to form critical bidentate hydrogen bonds with the highly conserved Glu371 residue in the iNOS oxygenase domain.

  • The Ortho-Methyl Group (Position 2): The methyl group at the ortho position introduces significant steric hindrance, forcing the guanidino group to twist out of the plane of the phenyl ring. This non-planar, "skewed" conformation is essential for isozyme selectivity, allowing the molecule to fit snugly into the iNOS active site while sterically clashing with the slightly narrower binding pockets of endothelial NOS (eNOS) and neuronal NOS (nNOS).

  • The Para-Nitro Group (Position 4): The strongly electron-withdrawing nitro group at the para position delocalizes electron density from the aromatic ring. This modulates the pKa of the guanidine group, ensuring that it remains optimally protonated at physiological pH (7.4) to interact with the heme-thiolate complex without acting as a false substrate for oxidation [4].

Hypothesized Signaling Pathway

MoA Compound 1-(2-Methyl-4-nitrophenyl)guanidine iNOS Inducible Nitric Oxide Synthase (iNOS) Compound->iNOS Competitive Inhibition Sigma1 Sigma-1 Receptor (σ1R) Compound->Sigma1 Allosteric Agonism NO Nitric Oxide (NO) & Peroxynitrite iNOS->NO Blocked Neuroprotection Neuroprotection & Cell Survival iNOS->Neuroprotection Indirectly Promotes ER_Stress ER Stress & Misfolded Proteins Sigma1->ER_Stress Mitigates Sigma1->Neuroprotection Promotes Neuroinflammation Neuroinflammation & Cytotoxicity NO->Neuroinflammation Drives ER_Stress->Neuroinflammation Exacerbates

Figure 1: Hypothesized dual-target signaling pathway of 1-(2-Methyl-4-nitrophenyl)guanidine.

Experimental Validation Framework

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls to rule out false positives (e.g., cytotoxicity masquerading as enzyme inhibition).

Workflow Prep Compound Prep (Nitrate Salt) InVitro In Vitro iNOS/eNOS Selectivity Assay Prep->InVitro Cellular BV-2 Microglia LPS-Stimulated Model Prep->Cellular TargetVal Target Validation (Radioligand Binding) InVitro->TargetVal Cellular->TargetVal Data Data Synthesis & IC50 Calculation TargetVal->Data

Figure 2: Step-by-step experimental workflow for target validation and selectivity profiling.

Protocol A: Cell-Free NOS Isoform Selectivity Profiling

Causality Check: Why test eNOS? Inhibiting eNOS leads to severe systemic vasoconstriction and hypertension. Proving iNOS selectivity is a mandatory go/no-go milestone in drug development.

  • Reagent Preparation: Dissolve 1-(2-Methyl-4-nitrophenyl)guanidine nitrate in 50 mM HEPES buffer (pH 7.4). Note: The nitrate salt form is critical here; free-base guanidines often precipitate in aqueous buffers, leading to artificially low IC50 readouts.

  • Enzyme Incubation: In a 96-well plate, combine recombinant human iNOS, eNOS, or nNOS with the compound (0.01 µM to 100 µM). Add cofactors: 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (H4B), and 1 mM NADPH.

  • Reaction Initiation: Add 10 µM L-Arginine to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Griess Diazotization: Since NO gas is highly volatile, measure its stable nitrite (

    
    ) metabolite. Add Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
    
  • Quantification: Read absorbance at 540 nm using a microplate reader. Calculate IC50 values using non-linear regression. Use 1400W as a positive iNOS-selective control and L-NAME as a pan-NOS control.

Protocol B: BV-2 Microglial Cellular Assay

Causality Check: Cell-free assays do not prove membrane permeability. This assay validates that the compound can cross the lipid bilayer and function in a complex intracellular environment.

  • Cell Culture: Seed BV-2 murine microglial cells at

    
     cells/well in DMEM supplemented with 10% FBS.
    
  • Induction of Inflammation: Stimulate cells with 100 ng/mL Lipopolysaccharide (LPS) for 2 hours to induce robust iNOS transcription via the TLR4/NF-κB pathway.

  • Compound Treatment: Treat with 1-(2-Methyl-4-nitrophenyl)guanidine (1 µM, 10 µM, 50 µM) for 24 hours.

  • Supernatant Analysis: Harvest the supernatant and quantify NO production via the Griess assay.

  • Self-Validating Counter-Screen (MTT Assay): Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to the remaining cells. Crucial insight: If cell viability drops below 90%, the observed NO reduction is due to compound toxicity, not true iNOS inhibition.

Quantitative Data Synthesis

Based on the structure-activity relationships (SAR) of known arylguanidines and DDAH/NOS modulators [5], the following table projects the hypothesized pharmacological profile of 1-(2-Methyl-4-nitrophenyl)guanidine against standard reference ligands.

CompoundTarget ProfileiNOS IC₅₀ (µM)eNOS IC₅₀ (µM)Selectivity Index (eNOS/iNOS)Sigma-1 Kᵢ (nM)
1-(2-Methyl-4-nitrophenyl)guanidine Hypothesized Dual-Target 0.85 > 85.0 > 100x 120
1400WiNOS Selective Control0.05> 50.0> 1000x> 10,000
L-NAMEPan-NOS Control1.200.800.66x> 10,000
DTG (1,3-di-o-tolylguanidine)Sigma Receptor Control> 100.0> 100.0N/A35

Table 1: Hypothesized quantitative pharmacological profile. The projected >100x selectivity index for iNOS over eNOS is driven by the steric bulk of the ortho-methyl group.

Conclusion & Translational Outlook

The hypothesis presented herein positions 1-(2-Methyl-4-nitrophenyl)guanidine as a highly promising scaffold for neuroinflammatory drug development. By theoretically achieving competitive inhibition at the iNOS heme-thiolate active site while simultaneously engaging the Sigma-1 receptor, this molecule could bypass the limitations of traditional mono-targeted therapies. Future structural biology studies, particularly X-ray crystallography of the compound bound to the iNOS oxygenase domain, will be required to transition this hypothesis into a validated preclinical asset.

References

  • Borelli, C., et al. (2008). "Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi." Chemotherapy. Available at:[Link]

  • Dukat, M., et al. (2016). "Superagonist, Full Agonist, Partial Agonist, and Antagonist Actions of Arylguanidines at 5-Hydroxytryptamine-3 (5-HT3) Subunit A Receptors." ACS Chemical Neuroscience. Available at:[Link]

  • Poulos, T. L., et al. (2010). "Role of Arginine Guanidinium Moiety in Nitric-oxide Synthase Mechanism of Oxygen Activation." PubMed Central (PMC). Available at:[Link]

  • Presta, A., et al. (2011). "Determination of the heme midpoint potentials of Fe III /Fe II iNOSoxy in the presence of arylguanidine." ResearchGate. Available at:[Link]

  • Knipp, M., et al. (2016). "Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development." MDPI. Available at:[Link]

Sources

Foundational

In Silico Modeling and Docking Studies of 1-(2-Methyl-4-nitrophenyl)guanidine: A Technical Whitepaper

Executive Summary The rational design of enzyme inhibitors relies heavily on accurately mapping the thermodynamic and electrostatic landscape of target active sites. 1-(2-Methyl-4-nitrophenyl)guanidine (1-2M4NPG) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of enzyme inhibitors relies heavily on accurately mapping the thermodynamic and electrostatic landscape of target active sites. 1-(2-Methyl-4-nitrophenyl)guanidine (1-2M4NPG) is a highly specialized pharmacophore that combines the robust hydrogen-bonding capacity of a guanidinium headgroup with the steric and electronic tunability of a substituted nitrophenyl ring. This technical guide establishes a rigorous, self-validating in silico framework to evaluate 1-2M4NPG as a competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS), a critical target in neuroinflammation and oncology.

Biological Target Rationale: Inducible Nitric Oxide Synthase (iNOS)

The selection of iNOS as the primary biological target for 1-2M4NPG is driven by the structural homology between the compound and the enzyme's native substrate, L-arginine. Overproduction of nitric oxide (NO) by iNOS is a well-documented driver of pathological inflammatory responses[1].

Historically, aminoguanidine and phenylguanidine derivatives have demonstrated potent and selective inhibition of iNOS[2]. The causality behind this selectivity lies in the active site architecture:

  • The Guanidine Moiety: Mimics the guanidino group of L-arginine, acting as a cationic anchor that forms a bidentate salt bridge with the conserved active-site Glutamate (Glu371 in human iNOS).

  • The 2-Methyl-4-nitrophenyl Tail: The electron-withdrawing nitro group alters the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -electron density of the aromatic ring, optimizing it for 
    
    
    
    -cation or
    
    
    -
    
    
    stacking interactions with adjacent aromatic residues (e.g., Trp366) while exploring the hydrophobic pocket near the heme prosthetic group.

Computational Workflow & Methodologies

The following workflow outlines the end-to-end computational pipeline, designed with built-in self-validating checkpoints to ensure scientific integrity at each phase.

Workflow L Ligand Prep (1-2M4NPG) D Molecular Docking (AutoDock Vina) L->D P Protein Prep (iNOS Target) P->D S Pose Scoring & Interaction Analysis D->S M MD Simulation (100 ns) S->M A ADMET Profiling S->A

Fig 1: End-to-end in silico workflow for evaluating 1-2M4NPG.

Ligand Preparation (Self-Validating Protonation)

Protocol:

  • Generate the 2D structure of 1-2M4NPG and convert it to a 3D conformation. Perform energy minimization using the MMFF94 molecular mechanics force field to resolve steric clashes[3].

  • Causality of Protonation: Adjust the protonation state to physiological pH (7.4). Guanidines are highly basic (pKa ~13.5). At pH 7.4, the molecule exists almost exclusively as a resonance-stabilized guanidinium cation (+1 charge). Docking a neutral guanidine would yield completely invalid electrostatic interactions.

  • Self-Validating Check: The preparation script must autonomously calculate the net charge before assigning Gasteiger partial charges. If the net charge is not exactly +1, the system halts and flags the structure for manual review, preventing downstream false negatives in binding affinity.

Protein Preparation (iNOS target)

Protocol:

  • Retrieve the high-resolution X-ray crystal structure of human iNOS (e.g., PDB ID: 3E7G).

  • Causality of Water Removal: Strip bulk co-crystallized water molecules, but retain structural waters located within 3 Å of the heme iron. Bulk water adds computational noise, but bridging structural waters are thermodynamically essential for accurate pose prediction in NOS enzymes[4].

  • Add polar hydrogens and assign Kollman charges.

  • Self-Validating Check: The assignment of protonation states to histidine residues (His vs. Hip vs. Hie) is a frequent source of error. The protocol utilizes a pKa prediction algorithm (e.g., PROPKA) to assign states based on the local dielectric environment. If the axial thiolate ligand (Cys194) coordinating the heme is incorrectly protonated, the system automatically aborts the prep, as this would artificially abolish heme coordination.

Molecular Docking Protocol

Protocol:

  • Define a Grid Box (25 × 25 × 25 Å) centered on the heme cofactor and Glu371.

  • Execute docking using AutoDock Vina.

  • Causality of Exhaustiveness: Set the initial exhaustiveness to 16. A higher exhaustiveness increases the probability of finding the global energy minimum, which is critical given the rotational freedom of the guanidine-phenyl linker.

  • Self-Validating Check: The docking protocol employs an RMSD convergence check. If the top 10 generated poses do not converge into a single dominant cluster with an RMSD of < 2.0 Å, the system flags the conformational search space as undersampled and automatically doubles the exhaustiveness parameter[5].

Results: Binding Affinity and Interaction Profiling

The quantitative outputs of the in silico pipeline are summarized below. The binding energies and ADMET properties indicate that 1-2M4NPG possesses a highly favorable pharmacokinetic profile for enzyme inhibition.

Table 1: Quantitative Docking Parameters & Predicted Binding Energies

Parameter / ComplexValue / Residue Interaction
Grid Box Center (x, y, z) 12.45, -5.33, 22.10
Grid Box Dimensions 25 Å × 25 Å × 25 Å
Exhaustiveness 16 (Converged)
Top Pose Binding Energy -8.4 kcal/mol
Mean Binding Energy (Top Cluster) -8.1 ± 0.2 kcal/mol
Primary Hydrogen Bonds Glu371 (2.1 Å, 2.4 Å - Bidentate)
Hydrophobic/π-Interactions Trp366 (

-

stacking), Val346
RMSD (Top Cluster) 0.85 Å

Table 2: Predicted ADMET & Physicochemical Properties

PropertyPredicted ValueOptimal Range / Threshold
Molecular Weight 194.19 g/mol < 500 g/mol (Lipinski)
LogP (Lipophilicity) 1.82< 5 (Lipinski)
Topological Polar Surface Area (TPSA) 88.5 Ų< 140 Ų (Good oral bioavailability)
Hydrogen Bond Donors / Acceptors 4 / 3< 5 / < 10 (Lipinski)
Blood-Brain Barrier (BBB) Permeability LowLow (Minimizes CNS off-target effects)
CYP450 3A4 Inhibition NegativeNegative (Lower toxicity risk)

Mechanistic Pathway of Inhibition

The primary mechanism of action for 1-2M4NPG is competitive inhibition. By occupying the L-arginine binding pocket, the compound prevents the substrate from accessing the catalytic heme center, thereby halting the oxidation process that generates Nitric Oxide (NO).

Pathway Arg L-Arginine (Native Substrate) iNOS iNOS Enzyme (Active State) Arg->iNOS Binds NO Nitric Oxide (NO) Production iNOS->NO Catalyzes Inh 1-2M4NPG (Inhibitor) Inh->iNOS Competitive Binding Comp iNOS-Inhibitor Complex (Inactive) Inh->Comp Forms Comp->NO Blocks

Fig 2: Mechanistic pathway of competitive iNOS inhibition by 1-2M4NPG.

Conclusion

The in silico modeling of 1-(2-Methyl-4-nitrophenyl)guanidine reveals a highly promising profile as a competitive iNOS inhibitor. By employing a self-validating computational pipeline, we have orthogonally verified the necessity of the protonated guanidinium state and the retention of structural waters for accurate binding prediction. The strong predicted binding affinity (-8.4 kcal/mol) and favorable ADMET characteristics warrant progression to in vitro enzymatic assays and subsequent hit-to-lead optimization.

References

  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • In Silico Modeling of N-(4-azepan-1-ylphenyl)
  • (PDF)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 1-(2-Methyl-4-nitrophenyl)guanidine from 2-methyl-4-nitroaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Scalable Protocol, and Analytical Validation Introduction & Scope Arylguanidines are privileged p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Scalable Protocol, and Analytical Validation

Introduction & Scope

Arylguanidines are privileged pharmacophores in medicinal chemistry, frequently serving as key hydrogen-bonding motifs and cationic anchors in drug discovery[1]. The synthesis of 1-(2-methyl-4-nitrophenyl)guanidine (frequently utilized and commercially available as a stable nitrate salt[2]) presents a specific synthetic bottleneck. The starting material, 2-methyl-4-nitroaniline, features a strongly electron-withdrawing para-nitro group that significantly attenuates the nucleophilicity of the primary amine through resonance delocalization.

As a Senior Application Scientist, I have designed this protocol to address the specific kinetic challenges of guanylating deactivated anilines. While modern guanylating agents like 1H-pyrazole-1-carboxamidine hydrochloride are excellent for aliphatic or electron-rich amines[3], they often fail or require excessive equivalents when applied to highly deactivated substrates. Instead, this protocol utilizes a highly optimized, acid-catalyzed cyanamide activation strategy (a variation of Cohn's method[4]) to directly yield the highly crystalline guanidinium nitrate salt.

Mechanistic Rationale & Reagent Selection

To overcome the poor nucleophilicity of 2-methyl-4-nitroaniline, the electrophile must be highly activated. By introducing concentrated nitric acid (


) to aqueous cyanamide (

), the cyanamide is protonated in situ to form the highly electrophilic carbodiimidium ion (

).

Causality in Reagent Choice:

  • Nitric Acid (

    
    ):  Serves a dual purpose. It provides the necessary protonation to lower the LUMO of the electrophile, and the resulting nitrate counterion forms a highly insoluble, crystalline lattice with the final arylguanidinium product. This drives the equilibrium forward via Le Chatelier’s principle and allows for self-purification.
    
  • Ethanol Co-solvent: Solvates the hydrophobic 2-methyl-4-nitroaniline while remaining miscible with the aqueous cyanamide/nitric acid mixture, ensuring a homogeneous reaction matrix during thermal activation.

Mechanism N1 Cyanamide (H2N-CN) N3 Carbodiimidium Ion [H2N=C=NH]+ N1->N3 + H+ N2 Nitric Acid (HNO3) N2->N3 Donates H+ N5 Tetrahedral Intermediate N3->N5 Electrophilic Attack N4 2-Methyl-4-nitroaniline N4->N5 Nucleophile N6 Arylguanidinium Nitrate N5->N6 Proton Transfer

Figure 1: Mechanistic pathway of acid-catalyzed cyanamide activation and nucleophilic addition.

Experimental Workflow

Workflow Step1 1. Reagent Mixing Aniline + Cyanamide in EtOH Step2 2. Acidification Dropwise addition of 65% HNO3 Step1->Step2 Step3 3. Thermal Activation Reflux at 85 °C for 16-24 h Step2->Step3 Step4 4. Crystallization Cool to 4 °C, induce precipitation Step3->Step4 Step5 5. Isolation Vacuum filtration & cold wash Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountSafety / Handling Notes
2-Methyl-4-nitroaniline 152.151.010.0 g (65.7 mmol)Toxic, skin irritant. Handle in fume hood.
Cyanamide (50% aq. w/w) 42.042.011.0 g (~131 mmol)Toxic. Store at 4 °C to prevent dimerization.
Nitric Acid (65% aq.) 63.011.46.4 mL (~92 mmol)Strong oxidizer/corrosive. Add dropwise at 0 °C.
Absolute Ethanol 46.07Solvent50 mLFlammable. Use as co-solvent.

Step-by-Step Protocol

Step 1: Reaction Assembly
  • Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol).

  • Add absolute ethanol (50 mL) and stir at room temperature until the aniline is fully solvated, yielding a deep yellow solution.

  • Add the 50% aqueous cyanamide solution (11.0 g) in one portion.

Step 2: Electrophile Activation (Critical Step)
  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Equip the flask with a pressure-equalizing addition funnel containing the 65% nitric acid (6.4 mL).

  • Causality Check: Add the nitric acid dropwise over 15–20 minutes. Rapid addition will cause an uncontrolled exotherm, leading to the irreversible hydrolysis of cyanamide into inactive urea, drastically reducing your yield.

Step 3: Thermal Activation & Self-Validation
  • Remove the ice bath, attach a reflux condenser, and transfer the flask to a pre-heated oil bath set to 85 °C.

  • Maintain vigorous stirring under reflux for 18–24 hours.

  • Self-Validating TLC: After 16 hours, monitor the reaction via TLC (Eluent: 70:30 EtOAc/Hexanes; UV visualization). The starting aniline (

    
    ) should be nearly consumed, and product material will remain at the baseline (
    
    
    
    ) due to its high polarity as a nitrate salt.
Step 4: Crystallization and Isolation
  • Upon reaction completion, remove the flask from the heat source and allow it to cool gradually to room temperature.

  • Transfer the flask to a 4 °C refrigerator for 4–6 hours.

  • Causality Check: The target 1-(2-methyl-4-nitrophenyl)guanidine nitrate is highly crystalline and poorly soluble in cold aqueous ethanol. It will spontaneously precipitate, leaving unreacted aniline and urea byproducts dissolved in the mother liquor.

  • Collect the off-white/pale yellow precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold ethanol (

    
     mL) followed by diethyl ether (20 mL) to remove residual moisture and organics.
    
Step 5: Drying
  • Transfer the solid to a vacuum desiccator and dry under high vacuum at 40 °C for 12 hours to afford the final product.

Analytical Data & Characterization

Summarized quantitative expectations for a successfully executed protocol:

ParameterExpected Value / Description
Theoretical Yield 16.9 g (based on 10.0 g of starting aniline)
Expected Isolated Yield 65–75% (11.0 – 12.7 g)
Physical Appearance Pale yellow to off-white crystalline solid
Melting Point > 200 °C (Decomposes)
Purity (HPLC-UV) > 98% (Standard RP-C18, UV 254 nm)
ESI-MS (Positive Mode)

expected at m/z 195.09 for the free guanidine

Troubleshooting & Optimization

ObservationPotential CauseCorrective Action
Low Yield / High Unreacted Aniline Insufficient electrophilic activation or loss of cyanamide to hydrolysis.Ensure

is added strictly at 0 °C. Increase reflux time to 24 h. Verify the integrity of the cyanamide reagent (it degrades over time).
No Crystallization upon Cooling Excessive solvent volume or supersaturation of the matrix.Concentrate the reaction mixture in vacuo by 30-50% before cooling. Seed the solution if seed crystals are available.
Dark Red/Brown Impurities Oxidation of the aniline during prolonged thermal exposure.Degas the ethanol solvent prior to use and conduct the reflux under a positive pressure of inert gas (Nitrogen or Argon).

References[3] Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. ACS.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpuboZjJMKwAR90QWEtJ4NfH6Ic3pg7x5XleXMkQjci8MaTUASkGInGJXW3ZqAkLIYi46h0JC3xZYeu6OI9oP2bq5Ft-sUe-6oV7428xhej7eHvyDdlff6zFMqwBe0N--_LS9luJ5psA=[4] Synthetic accesses to biguanide compounds. NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyNLX7IgulVCewrhAQFxYshXpWAaVEsAlOKg2G5PGMIL2SvHpXImewpstBlPCm6-gfsMS-nZqpjQ5wYLH8Hiy9nBkthEedJkLz7exCKuHOfMTTBSfdtF89OWnkWDfl-oKLDCL00ULInV1Ko3o=[1] Cyanamide: A Versatile Precursor for the Synthesis of Heterocyclic Compounds in Drug Discovery. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjTcXIVG0AX1U80t1Y7w6q-sBM8vdDVGnRxgAbLFLvJtjQH8FsH7D5Y9L3VTXt77Keye4-rjpXmryWuYpqr2xyNcLSBPTdGdCryg1Q2rETPub6p7ti1ILDzHxCSbusnM0PAzQ87HB_l2bCxpRSuXBVeg-K_g976xtLOKTjo-2zsULm2x0SzvT4iaYQxk9Huf6HZ1mvFLzeBYXkCEI7NETY4f5sartOAI454gb9hy03vc8QtgVlLZTK0WM=[2] guanidine nitrate suppliers USA. American Chemical Suppliers.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8FkkiQpekn6ml8nfT1PHf5wP3TNBQUow-pcejlI12Qptw82lS0DD0aSg8a9KKDzfxcS9BxLhU3qlvSWeidXVqclqd2oedBkUWFLJHeoSCUfXc1UEvn2Y2BWTcA9GpcFe1mDm6PVndtbPzU7iHvCbAF6WKC9pj6rqtFkv_c8yfszGdMQwWvT43

Sources

Application

Application Note: Advanced Protocols for the Guanidinylation of Deactivated Anilines – Focus on 2-Methyl-4-nitroaniline

Mechanistic Rationale & Substrate Profiling The aryl guanidine moiety is a critical pharmacophore in modern drug development, frequently serving as a key hydrogen-bond donor and cationic center in kinase inhibitors and a...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Substrate Profiling

The aryl guanidine moiety is a critical pharmacophore in modern drug development, frequently serving as a key hydrogen-bond donor and cationic center in kinase inhibitors and alpha-2 adrenergic agonists. However, the synthesis of aryl guanidines from highly deactivated anilines, such as 2-methyl-4-nitroaniline , presents a formidable synthetic challenge.

The difficulty arises from two compounding factors:

  • Electronic Deactivation: The para-nitro group exerts profound resonance (-M) and inductive (-I) effects, withdrawing electron density from the aniline nitrogen. This delocalization drastically lowers the HOMO of the amine, rendering it a remarkably poor nucleophile.

  • Steric Hindrance: The ortho-methyl group creates a physical shield around the amine nitrogen, restricting the trajectory of incoming bulky electrophiles.

Consequently, classical guanidinylating agents (e.g., S-methylisothiourea or 1H-pyrazole-1-carboxamidine) that perform well for aliphatic amines typically fail here, yielding <10% conversion or requiring forcing conditions that lead to substrate degradation[1]. To successfully guanidinylate 2-methyl-4-nitroaniline, the electrophilicity of the reagent must be artificially enhanced to lower its LUMO, or high-energy thermal conditions must be applied to overcome the activation barrier.

This guide details two divergent, field-proven methodologies: the industrial Acid-Catalyzed Cyanamide Fusion and the mild, laboratory-scale Electrophilic Activation via Goodman's Reagent [2].

Quantitative Strategy Comparison

To aid in route selection, the following table summarizes the operational metrics of both protocols.

ParameterProtocol A: Cyanamide / HNO₃Protocol B: Di-Boc-Triflylguanidine
Mechanism Thermal activation + Carbodiimidium ionElectrophilic activation via Triflyl leaving group
Reagent Equivalents 2.0 – 3.0 eq (Cyanamide)1.1 – 1.2 eq (Goodman's Reagent)
Reaction Temperature 80 – 100 °C (Reflux)20 – 40 °C
Reaction Time 16 – 24 hours4 – 12 hours
Typical Yield 45 – 60%75 – 85% (over 2 steps)
Product Form Nitrate Salt (Direct)TFA Salt (Post-deprotection)
Primary Use Case Bulk scale-up, cost-sensitive synthesisDrug discovery, late-stage functionalization

Strategic Workflow

Workflow Substrate 2-Methyl-4-nitroaniline (Deactivated & Hindered) Decision Select Guanidinylation Strategy Substrate->Decision MethodA Protocol A: Cyanamide / HNO3 (Harsh, Direct Salt Formation) Decision->MethodA Bulk / Industrial Scale MethodB Protocol B: Di-Boc-Triflylguanidine (Mild, Protected Intermediate) Decision->MethodB Lab Scale / Drug Dev ProdA (2-Methyl-4-nitrophenyl)guanidine Nitrate (Final Product) MethodA->ProdA Reflux, 80°C, 16h IntB Di-Boc-(2-Methyl-4-nitrophenyl)guanidine (Intermediate) MethodB->IntB DCM, TEA, RT, 4h ProdB (2-Methyl-4-nitrophenyl)guanidine TFA salt (Final Product) IntB->ProdB TFA/DCM Cleavage, 2h

Figure 1: Strategic decision tree for the guanidinylation of 2-methyl-4-nitroaniline.

Protocol A: Direct Acid-Catalyzed Cyanamide Fusion

Causality & Principle: Cyanamide (


) is a poor electrophile on its own. However, the addition of concentrated nitric acid protonates cyanamide to generate the highly reactive carbodiimidium ion (

). The elevated temperature (reflux) provides the kinetic energy required to overcome the steric bulk of the ortho-methyl group.

Materials:

  • 2-Methyl-4-nitroaniline (1.0 eq)

  • Cyanamide, 50% w/w aqueous solution (2.5 eq)

  • Nitric Acid, 68-70% (1.1 eq)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Substrate Solubilization: Suspend 2-methyl-4-nitroaniline (10 mmol) in 25 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Acidification: Slowly add concentrated

    
     (11 mmol) dropwise at room temperature. Self-Validation: The solution will undergo a slight exothermic shift and may change color as the anilinium nitrate salt forms in equilibrium.
    
  • Electrophile Addition: Add the 50% aqueous cyanamide solution (25 mmol) in one portion.

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 80-85 °C) for 16–24 hours.

  • Precipitation & Workup: Remove the heat source and allow the flask to cool to room temperature, then transfer to an ice bath for 2 hours. Self-Validation: The product, (2-methyl-4-nitrophenyl)guanidine nitrate, is highly polar and poorly soluble in cold ethanol. A thick crystalline precipitate will form, visually confirming reaction success.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 × 10 mL) and diethyl ether (10 mL), and dry under high vacuum.

Protocol B: Mild Electrophilic Guanidinylation via Goodman's Reagent

Causality & Principle: For sensitive drug-development pathways where harsh acids are intolerable, N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent) is the gold standard[2][3]. The triflyl group (


) is exceptionally electron-withdrawing, creating a severe partial positive charge on the central guanidine carbon. Upon nucleophilic attack by the deactivated aniline, the stable trifluoromethanesulfonamide anion is expelled, thermodynamically driving the reaction to completion at room temperature[2].

Mechanism Substrate Deactivated Amine 2-Methyl-4-nitroaniline Intermediate Tetrahedral Intermediate Addition at Guanidine Carbon Substrate->Intermediate Nucleophilic Attack Reagent Electrophile N,N'-Di-Boc-N''-triflylguanidine Reagent->Intermediate Electrophilic Activation LeavingGroup Leaving Group - Trifluoromethanesulfonamide Intermediate->LeavingGroup Expulsion Product Protected Product Di-Boc-Arylguanidine Intermediate->Product Elimination

Figure 2: Mechanistic pathway of electrophilic guanidinylation using Goodman's reagent.

Materials:

  • 2-Methyl-4-nitroaniline (1.0 eq)

  • N,N'-Di-Boc-N''-triflylguanidine (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

Phase 1: Coupling

  • Reaction Setup: Dissolve 2-methyl-4-nitroaniline (5.0 mmol) and TEA (10.0 mmol) in 20 mL of anhydrous DCM under an inert argon atmosphere[2].

  • Reagent Addition: Add N,N'-di-Boc-N''-triflylguanidine (6.0 mmol) portion-wise.

  • Incubation: Stir the reaction at room temperature for 4 to 12 hours. Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The bright yellow starting material spot will gradually disappear, replaced by a higher

    
     spot corresponding to the highly lipophilic di-Boc protected intermediate[4].
    
  • Workup: Wash the organic layer with 10% aqueous citric acid (2 × 15 mL) to remove unreacted amine and TEA, followed by brine. Dry over

    
    , filter, and concentrate in vacuo[2].
    

Phase 2: Deprotection 5. Boc Cleavage: Dissolve the crude di-Boc intermediate in 10 mL of DCM. Slowly add 10 mL of TFA. Stir at room temperature for 2 hours[4]. 6. Isolation: Evaporate the volatiles under reduced pressure. Self-Validation (Precipitation): Triturate the resulting oily residue with cold diethyl ether (20 mL). The loss of the bulky, non-polar Boc groups transforms the molecule into a highly polar TFA salt, causing it to instantly crash out of the ether as a fine solid. 7. Filtration: Collect the (2-methyl-4-nitrophenyl)guanidine TFA salt via vacuum filtration and dry extensively.

Analytical Validation & Self-Correction

To ensure the integrity of the synthesized (2-methyl-4-nitrophenyl)guanidine, perform the following analytical checks:

  • NMR Spectroscopy: In the

    
     NMR (DMSO-
    
    
    
    ) of the final product, the primary amine protons of the starting aniline (~5.5 ppm) must be completely absent. They will be replaced by broad guanidinium N-H exchangeable protons integrating to 4H, typically appearing downfield (>7.0 ppm) due to the positive charge.
  • Mass Spectrometry (ESI-MS): The exact mass of the free base is 194.19 g/mol . Look for the

    
     peak at m/z 195.0. If utilizing Protocol B, ensure no peaks at m/z 295 or 395 remain, which would indicate incomplete Boc deprotection.
    
  • Troubleshooting: If Protocol B stalls at the coupling phase (indicated by persistent starting material on TLC), the steric hindrance is overpowering the electrophile at room temperature. Correct this by elevating the temperature to 40 °C (refluxing DCM) or substituting TEA with a stronger base like sodium hydride (NaH) to generate the highly nucleophilic anilide anion prior to reagent addition.

References

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. nih.gov.[Link]

  • Guanidines: from classical approaches to efficient catalytic syntheses. rsc.org.[Link]

  • US6072075A - Guanidinylation reagents. google.

Sources

Method

Application Note: Strategic Use of 1-(2-Methyl-4-nitrophenyl)guanidine for the Synthesis of Novel Kinase Inhibitors

Introduction Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern oncology.[1][2] The development of small-molecule kinase inhibitors has revo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer therapy, offering targeted treatments with improved efficacy and specificity.[2] Within the vast chemical space of potential inhibitors, molecules containing the guanidinium moiety have emerged as a "privileged scaffold."[3][4] The guanidinium group's unique electronic and structural properties allow it to act as a potent hydrogen bond donor and engage in charge-paired interactions, often mimicking the binding of the phosphate groups of ATP within the kinase hinge region.[5][6]

This application note details the strategic utility of 1-(2-Methyl-4-nitrophenyl)guanidine as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore its chemical attributes, provide a detailed synthetic protocol for its incorporation into a representative pyrimidine-based inhibitor scaffold, and outline a workflow for subsequent biological evaluation. The rationale behind this approach lies in the dual functionality of the molecule: the guanidine group serves as the core kinase-binding pharmacophore, while the nitro group provides a crucial synthetic handle for molecular elaboration, allowing for the construction of diverse and potent inhibitors.

Physicochemical Properties of the Starting Reagent

A thorough understanding of the starting material is fundamental to successful synthesis. 1-(2-Methyl-4-nitrophenyl)guanidine is a stable, solid compound whose key properties are summarized below.

PropertyValueSource(s)
Chemical Name 1-(2-Methyl-4-nitrophenyl)guanidine[7]
CAS Number 796738-72-2[7]
Molecular Formula C₈H₁₀N₄O₂[7]
Molecular Weight 194.19 g/mol [7]
Appearance Solid[8]
Key Functional Groups Guanidine, Aromatic Nitro, Methyl
Primary Utility Synthetic Building Block, Pharmacophore Carrier

Overall Synthetic Strategy and Rationale

The synthetic utility of 1-(2-Methyl-4-nitrophenyl)guanidine is predicated on a logical, two-stage functionalization strategy. This approach leverages the distinct reactivity of its functional groups to build a complete kinase inhibitor molecule.

  • Stage 1: Unmasking the Reactive Site. The aromatic nitro group is chemically robust but serves as a precursor to a more reactive primary amine (aniline). This transformation is typically achieved through standard reduction chemistry. This step is critical as it converts a relatively inert group into a potent nucleophile, ready for coupling reactions.

  • Stage 2: Core Scaffold Assembly & Diversification. The newly formed aniline is used to append the guanidine-containing fragment to a core heterocyclic scaffold, such as a pyrimidine ring, which is common in many approved kinase inhibitors.[9] The remaining reactive sites on the heterocyclic core can then be used for further diversification, for instance, to attach a solubilizing side chain or a group that targets a secondary binding pocket.

This strategic workflow allows for a modular and convergent synthesis, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

G A 1-(2-Methyl-4-nitrophenyl)guanidine (Starting Material) B Nitro Group Reduction (Unmasking) A->B  [1] C N-(4-Amino-2-methylphenyl)guanidine (Key Intermediate) B->C D Nucleophilic Aromatic Substitution (Core Assembly) C->D  [2] E Guanidino-Pyrimidine Intermediate D->E F Further Functionalization (e.g., Suzuki Coupling) E->F  [3] G Final Kinase Inhibitor (Diversified Product) F->G

Caption: General synthetic workflow for kinase inhibitor synthesis.

Detailed Experimental Protocol: Synthesis of a Representative Guanidino-Pyrimidine Inhibitor

This section provides a step-by-step methodology for the synthesis of a novel kinase inhibitor.

Step 1: Reduction of 1-(2-Methyl-4-nitrophenyl)guanidine to N-(4-Amino-2-methylphenyl)guanidine

Rationale: This initial step converts the inert nitro group into a nucleophilic amine, which is essential for the subsequent coupling reaction. Tin(II) chloride is a classic and effective reagent for this transformation, offering high yields under mild conditions.

  • Materials:

    • 1-(2-Methyl-4-nitrophenyl)guanidine (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

    • Ethanol (EtOH), absolute

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 1-(2-Methyl-4-nitrophenyl)guanidine in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add SnCl₂·2H₂O portion-wise to the suspension. The reaction is exothermic.

    • Heat the mixture to reflux (approx. 80 °C) and stir for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and slowly add saturated NaHCO₃ solution until the pH is ~8-9 to neutralize the acid and precipitate tin salts.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude N-(4-Amino-2-methylphenyl)guanidine can be purified by column chromatography on silica gel if necessary, but is often used directly in the next step.

Step 2: Coupling with 2,4-Dichloropyrimidine

Rationale: This is a key bond-forming step, an SₙAr reaction where the aniline intermediate displaces one of the chlorine atoms on the pyrimidine ring.[10] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl generated during the reaction without competing in the substitution.

  • Materials:

    • N-(4-Amino-2-methylphenyl)guanidine (from Step 1, 1.0 eq)

    • 2,4-Dichloropyrimidine (1.1 eq)

    • DIPEA (2.5 eq)

    • 2-Propanol (IPA)

  • Procedure:

    • Dissolve the crude product from Step 1 in 2-propanol in a round-bottom flask.

    • Add 2,4-dichloropyrimidine and DIPEA to the solution.

    • Heat the mixture to reflux (approx. 85 °C) for 12-16 hours under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. A precipitate may form.

    • Collect the solid product by filtration, washing with cold 2-propanol and then diethyl ether.

    • Dry the solid under vacuum to yield the desired N-(4-((2-chloropyrimidin-4-yl)amino)-2-methylphenyl)guanidine intermediate.

Step 3: Suzuki Coupling for Side-Chain Installation

Rationale: The remaining chloro-substituent on the pyrimidine is a versatile handle for introducing diversity. A Suzuki cross-coupling reaction is an excellent method for forming a C-C bond to attach another aryl group, which can be tailored to improve solubility or add interactions with the target kinase.[11]

  • Materials:

    • Guanidino-pyrimidine intermediate (from Step 2, 1.0 eq)

    • (4-Methoxyphenyl)boronic acid (or other desired boronic acid, 1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a flask, add the intermediate from Step 2, the selected boronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction to 90-100 °C and stir for 8-12 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • After cooling, dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the final inhibitor.

    • Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Mechanism of Action and Targeted Signaling Pathway

The synthesized inhibitor is designed to target the ATP-binding site of protein kinases. Many guanidine-containing inhibitors function by targeting cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.[12][13] The diagram below illustrates the canonical CDK/Rb pathway, a frequent target in cancer therapy.

cluster_0 G1 Phase Regulation cluster_1 S Phase Entry Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK_complex Cyclin D-CDK4/6 (Active Complex) CyclinD->CDK_complex CDK46 CDK4/6 CDK46->CDK_complex Rb_E2F pRb-E2F Complex (Transcription Repressed) CDK_complex->Rb_E2F Phosphorylates pRb Rb pRb E2F E2F S_Phase S Phase Genes (DNA Replication) Rb_E2F->S_Phase Releases E2F Progression Cell Cycle Progression S_Phase->Progression Inhibitor Synthesized Guanidino- Pyrimidine Inhibitor Inhibitor->CDK_complex INHIBITS (ATP Competition) G cluster_tier1 Tier 1: Primary Biochemical Screen cluster_tier2 Tier 2: Selectivity Profiling cluster_tier3 Tier 3: Cellular Activity Start Purified Inhibitor Compound Biochem Biochemical Kinase Assay (e.g., ADP-Glo™, Radiometric) Determine IC₅₀ vs. Target Kinase (e.g., CDK4/6) Start->Biochem Kinome Kinome-Wide Profiling (e.g., KINOMEscan®, KinaseProfiler™) Assess selectivity against >400 kinases Biochem->Kinome If Potent (IC₅₀ < 1µM) Cellular Cell-Based Assays (e.g., CellTiter-Glo®, Western Blot) Measure anti-proliferative activity (GI₅₀) Confirm target engagement (pRb inhibition) Kinome->Cellular If Selective Lead Lead Candidate Cellular->Lead If Active in Cells

Caption: Tiered workflow for kinase inhibitor evaluation.

  • Primary Biochemical Assay: The initial step is to determine the compound's potency against the primary design target (e.g., CDK4/6). This is quantified by the half-maximal inhibitory concentration (IC₅₀). Several platforms are available, including luminescence-based assays that measure ATP consumption or radiometric assays that directly measure substrate phosphorylation. [1][14]

  • Kinome Selectivity Profiling: A critical step in drug development is to understand a compound's selectivity. [15]A highly potent compound is of little therapeutic value if it inhibits dozens of other kinases, leading to off-target toxicity. The compound should be screened against a broad panel of human kinases (>400) to generate a selectivity profile. [16][17][18]This identifies potential liabilities early in the discovery process.

  • Cell-Based Assays: Demonstrating activity in a cellular context is essential.

    • Anti-proliferative Assays: The compound's ability to inhibit cancer cell growth is measured in relevant cell lines (e.g., MCF-7 breast cancer cells, which are Rb-positive). The concentration that inhibits growth by 50% (GI₅₀) is determined. [19] * Target Engagement Assays: To confirm the mechanism of action, techniques like Western Blotting can be used to measure the phosphorylation status of the kinase's downstream substrate (e.g., pRb). A successful inhibitor should show a dose-dependent decrease in pRb phosphorylation.

Conclusion

1-(2-Methyl-4-nitrophenyl)guanidine represents a highly valuable and strategically designed starting material for the synthesis of novel kinase inhibitors. Its bifunctional nature allows for the secure placement of the critical guanidine pharmacophore while providing a synthetically versatile nitro group for the systematic construction and diversification of the final molecule. The protocols and workflows described herein provide a comprehensive guide for researchers and drug development professionals to leverage this building block in the discovery of next-generation targeted cancer therapies.

References

  • Modified Synthesis of Erlotinib Hydrochloride - PMC. (n.d.).
  • Lapatinib Synthetic Routes - MedKoo Biosciences. (n.d.).
  • Advantages of Continuous Assays in Kinome Profiling | AssayQuant. (n.d.).
  • A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor - Benchchem. (n.d.).
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (2025, January 15).
  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - MDPI. (2024, March 23).
  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (n.d.).
  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug - Bentham Science Publisher. (n.d.).
  • Detecting Kinase Activity Across the Kinome - Promega Corporation. (n.d.).
  • Modified Synthesis of Erlotinib Hydrochloride. (2012, April 10).
  • Synthesis of Erlotinib. (n.d.).
  • Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A. (2022, August 9).
  • A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography | Crystal Growth & Design - ACS Publications. (2025, April 28).
  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug - ResearchGate. (2025, August 7).
  • KinomePro - Pamgene. (n.d.).
  • KINASE PROFILING & SCREENING - Reaction Biology. (n.d.).
  • Global Kinome Profiling for Personalized Medicine - Thermo Fisher Scientific. (2014, June 4).
  • Assessing a Sustainable Manufacturing Route to Lapatinib - ResearchGate. (n.d.).
  • An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib - MDPI. (2024, September 19).
  • Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing). (n.d.).
  • Guanidinium-based derivatives: searching for new kinase inhibitors - PubMed. (2014, June 23).
  • Synthesis and biological evaluation of guanidino analogues of roscovitine - PubMed. (2013, January 22).
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Publishing. (2025, September 2).
  • Structure−Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC. (n.d.).
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding - RSC Publishing. (2025, September 2).
  • Kinase Screening and Profiling - Guidance for Smart Cascades - Eurofins Discovery. (n.d.).
  • 1-(2-Methyl-5-nitrophenyl)guanidine nitrate | 152460-08-7. (n.d.).
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - MDPI. (2024, May 17).
  • Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy - MDPI. (2024, June 26).
  • 796738-72-2|1-(2-Methyl-4-nitrophenyl)guanidine - BLDpharm. (n.d.).
  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds as Inhibitors of Voltage-Gated Potassium Channels - PubMed. (2011, December 15).
  • Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed. (n.d.).
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - MDPI. (2021, November 25).

Sources

Application

Application Note: Assessing the Antimicrobial Activity of 1-(2-Methyl-4-nitrophenyl)guanidine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Class: Substituted Arylguanidines Primary Indication: Antimicrobial / Membrane-Targeting Agent Mechanistic Rationale: The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Class: Substituted Arylguanidines Primary Indication: Antimicrobial / Membrane-Targeting Agent

Mechanistic Rationale: The Substituted Phenylguanidine Pharmacophore

The development of novel antimicrobial agents frequently leverages the guanidine pharmacophore due to its proven efficacy in disrupting bacterial architecture[1]. 1-(2-Methyl-4-nitrophenyl)guanidine represents a structurally optimized arylguanidine designed to exploit the physicochemical vulnerabilities of bacterial cell envelopes.

To effectively assess this compound, one must understand the causality behind its structural components:

  • The Guanidine Moiety (Electrostatic Targeting): With a high pKa (~13.6), the guanidine group remains fully protonated at a physiological pH of 7.4. This localized positive charge drives robust electrostatic attraction to the negatively charged components of bacterial surfaces, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria[2].

  • The 2-Methyl-4-nitrophenyl Ring (Hydrophobic Insertion): Once electrostatically anchored, the lipophilic substituted phenyl ring partitions into the lipid bilayer. The methyl group enhances the overall hydrophobicity, facilitating deeper membrane penetration. Concurrently, the strongly electron-withdrawing nitro group modulates the aromatic ring's electron density, optimizing its interaction with the hydrophobic acyl chains of membrane phospholipids[3].

This dual-action mechanism—electrostatic anchoring followed by hydrophobic disruption—typically results in membrane depolarization, pore formation, and rapid cell death via cytoplasmic leakage[1]. The following protocols are designed as a self-validating system to confirm both the potency and the specific membrane-targeting mechanism of this compound.

MOA A 1-(2-Methyl-4-nitrophenyl)guanidine (Protonated at pH 7.4) B Electrostatic Attraction (Bacterial Surface) A->B Diffusion C Hydrophobic Insertion (Lipid Bilayer) B->C Partitioning D Membrane Depolarization & Pore Formation C->D Disruption E Cytoplasmic Leakage & Cell Death D->E Lysis

Proposed membrane-targeting mechanism of action for substituted phenylguanidines.

Experimental Workflow & Decision Matrix

To rigorously evaluate 1-(2-Methyl-4-nitrophenyl)guanidine, the experimental design must progress from baseline susceptibility testing to dynamic pharmacokinetics, culminating in mechanistic validation. If the compound exhibits a Minimum Bactericidal Concentration (MBC) to Minimum Inhibitory Concentration (MIC) ratio of


, it is classified as bactericidal, triggering downstream membrane permeability assays.

Workflow Step1 Phase 1: Susceptibility MIC & MBC (Broth Microdilution) Decision Is MBC/MIC ≤ 4? Step1->Decision Determine Ratio Step2 Phase 2: Pharmacodynamics Time-Kill Kinetics Step3 Phase 3: Mechanism Validation Membrane Permeability (SYTOX Green) Step2->Step3 Kinetic Data Decision->Step2 Yes (Bactericidal) Decision->Step3 Analyze MOA

Experimental workflow from susceptibility testing to mechanistic validation.

Detailed Methodologies

Protocol 3.1: Broth Microdilution Assay (MIC & MBC)

This protocol establishes the baseline potency of the compound following Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well U-bottom microtiter plates

  • 1-(2-Methyl-4-nitrophenyl)guanidine stock solution (10 mg/mL in DMSO)

Step-by-Step Procedure:

  • Preparation of Compound: Dilute the stock solution in CAMHB to achieve a starting concentration of 256 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Serial Dilution: Dispense 50 µL of CAMHB into columns 2–12 of the microtiter plate. Add 100 µL of the prepared compound to column 1. Perform 1:2 serial dilutions from column 1 to 11, discarding 50 µL from column 11. Column 12 serves as the growth control (no drug).

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus or E. coli) to a 0.5 McFarland standard (~

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Inoculation: Add 50 µL of the diluted inoculum to all wells, yielding a final test concentration of

    
     CFU/mL.
    
  • Incubation & MIC Determination: Incubate at 37°C for 16–20 hours. The MIC is defined as the lowest concentration exhibiting no visible growth.

  • MBC Determination: Plate 10 µL of broth from all clear wells onto tryptic soy agar (TSA) plates. Incubate for 24 hours at 37°C. The MBC is the lowest concentration that reduces the initial inoculum by

    
    .
    
Protocol 3.2: Time-Kill Kinetics

Time-kill assays determine the rate of bactericidal activity, differentiating between slow-acting metabolic inhibitors and rapid membrane disruptors[1].

Step-by-Step Procedure:

  • Prepare flasks containing 10 mL of CAMHB supplemented with the compound at 1×, 2×, 4×, and 8× the established MIC.

  • Inoculate each flask with bacteria to a final density of

    
     CFU/mL. Include a drug-free growth control.
    
  • Incubate at 37°C with shaking (200 rpm).

  • At predetermined time intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile PBS and plate 20 µL onto TSA plates.

  • Incubate plates for 24 hours and enumerate colonies. Plot

    
     CFU/mL against time. A reduction of 
    
    
    
    CFU/mL indicates bactericidal activity.
Protocol 3.3: Membrane Permeability Assay (SYTOX Green)

To validate the hypothesis that 1-(2-Methyl-4-nitrophenyl)guanidine acts via membrane disruption, we utilize SYTOX Green. This high-affinity nucleic acid stain cannot cross intact cell membranes. If the compound compromises membrane integrity, the dye enters the cell, binds to DNA, and exhibits a >500-fold enhancement in fluorescence[2].

Step-by-Step Procedure:

  • Grow bacterial cells to the mid-logarithmic phase (OD600 ~0.5) in CAMHB.

  • Harvest cells via centrifugation (4000 × g, 5 min) and wash twice with 5 mM HEPES buffer (pH 7.2) to remove extracellular debris and broth components that may quench fluorescence.

  • Resuspend cells in HEPES buffer to an OD600 of 0.1.

  • Add SYTOX Green to a final concentration of 5 µM and incubate in the dark for 15 minutes to allow for background equilibration.

  • Transfer 100 µL of the cell/dye suspension to a black 96-well microplate.

  • Add the compound at varying concentrations (e.g., 1×, 2×, 4× MIC). Use Melittin or 0.1% Triton X-100 as a positive control.

  • Monitor fluorescence immediately using a microplate reader (Excitation: 504 nm, Emission: 523 nm) continuously for 60 minutes.

Expected Outcomes & Data Presentation

A successful evaluation of 1-(2-Methyl-4-nitrophenyl)guanidine should yield data that aligns with the profile of known membrane-active arylguanidines. Below is a representative data structure summarizing the expected quantitative outputs for common ESKAPE pathogens.

Bacterial StrainPhenotypeMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioTime to

Kill (4× MIC)
SYTOX Green Uptake
S. aureus (ATCC 29213)MSSA1.0 - 2.02.0 - 4.0

(Bactericidal)
< 4 hoursRapid (< 10 min)
S. aureus (USA300)MRSA2.0 - 4.04.0 - 8.0

(Bactericidal)
< 4 hoursRapid (< 10 min)
E. coli (ATCC 25922)Wild-Type8.0 - 16.016.0 - 32.0

(Bactericidal)
4 - 8 hoursModerate (~20 min)
P. aeruginosa (PAO1)Wild-Type> 64.0> 64.0N/AN/AMinimal

Note: Gram-negative bacteria like P. aeruginosa often exhibit higher MICs against lipophilic guanidines due to the highly impermeable outer membrane and active efflux pumps. Co-administration with an outer-membrane permeabilizer (e.g., colistin or EDTA) may restore susceptibility[2].

References

  • Lu, Y., Qiao, W., Xue, Y., Hong, X., Jin, Y., Li, J., Peng, X., Zeng, D., & Zeng, Z. (2024). Antibacterial activity of isopropoxy benzene guanidine against Riemerella anatipestifer. Frontiers in Pharmacology, 15, 1347250.[Link]

  • Weaver, A. J., Jr, Shepard, J. B., Wilkinson, R. A., Watkins, R. L., Walton, S. K., Radke, A. R., Wright, T. J., Awel, M. B., Cooper, C., Erikson, E., Labib, M. E., Voyich, J. M., & Teintze, M. (2014). Antibacterial Activity of THAM Trisphenylguanide against Methicillin-Resistant Staphylococcus aureus. PLoS ONE, 9(5), e97742.[Link]

  • Borelli, C., Schaller, M., Niewerth, M., Nocker, K., Baasner, B., Berg, D., Tintelnot, K., Tietz, H. J., Ruchel, R., Shirra, M. K., Morschhäuser, J., & Korting, H. C. (2008). Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi. Chemotherapy, 54(4), 245-259.[Link]

Sources

Method

Application Note: Cell-Based Assay Development for 1-(2-Methyl-4-nitrophenyl)guanidine as an iNOS Inhibitor

Audience: Researchers, assay development scientists, and drug discovery professionals. Content Focus: Mechanistic rationale, self-validating experimental design, and multiplexed screening protocols. Introduction & Pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Content Focus: Mechanistic rationale, self-validating experimental design, and multiplexed screening protocols.

Introduction & Pharmacological Context

The dysregulation of nitric oxide (NO) production is a hallmark of severe acute and chronic inflammatory diseases, including septic shock, rheumatoid arthritis, and neuroinflammation. While endothelial NOS (eNOS) and neuronal NOS (nNOS) are constitutively expressed to maintain cardiovascular and synaptic homeostasis, inducible Nitric Oxide Synthase (iNOS) is massively upregulated by macrophages in response to pro-inflammatory stimuli[1]. Consequently, selective iNOS inhibition is a major therapeutic target.

1-(2-Methyl-4-nitrophenyl)guanidine belongs to a class of N-nitro-N'-substituted arylguanidines. Because the guanidinium moiety mimics the natural iNOS substrate, L-arginine, these compounds act as competitive inhibitors at the enzyme's active site[2]. To accurately evaluate the pharmacological potency of this compound, researchers must utilize a physiologically relevant, cell-based system that accounts for membrane permeability, intracellular drug stability, and potential cytotoxicity.

Experimental Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, I strongly advise against relying solely on cell-free biochemical assays when evaluating arginine mimetics. Cell-based models provide a much more accurate reflection of a compound's true therapeutic potential. This protocol is designed around three causal pillars to ensure a self-validating system :

  • The Biological Model (RAW 264.7 Macrophages): We utilize the murine RAW 264.7 cell line. These cells express high levels of Toll-Like Receptor 4 (TLR4). Upon stimulation with Lipopolysaccharide (LPS), the NF-κB signaling pathway is triggered, leading to robust, reproducible de novo synthesis of iNOS[3].

  • The Chemical Readout (Griess Assay): Nitric oxide is a highly reactive free radical with a half-life of mere seconds, making direct quantification nearly impossible in a high-throughput setting. However, NO rapidly oxidizes into stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in the culture medium. The Griess reaction specifically and stoichiometrically detects nitrite, serving as a highly reliable surrogate marker for iNOS enzymatic activity[4].

  • The Self-Validating Multiplex (Viability Counter-Screen): A critical failure point in anti-inflammatory drug screening is conflating cytotoxicity with enzymatic inhibition. If 1-(2-Methyl-4-nitrophenyl)guanidine simply kills the macrophages, NO production will artificially drop, yielding a false positive[5]. By multiplexing the Griess assay (using the supernatant) with a resazurin-based cell viability assay (on the remaining adherent cells), we guarantee that any observed IC₅₀ is driven by true pharmacological inhibition rather than cell death.

Mechanism of Action Visualization

MOA LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Binds NFKB NF-κB Pathway Activation TLR4->NFKB Triggers INOS iNOS Expression (Enzyme) NFKB->INOS Upregulates NO Nitric Oxide (NO) INOS->NO Catalyzes LARG L-Arginine LARG->INOS Substrate INHIB 1-(2-Methyl-4-nitrophenyl)guanidine (Competitive Inhibitor) INHIB->INOS Blocks Active Site

Fig 1: Mechanism of iNOS induction via TLR4 and targeted inhibition by arylguanidines.

Step-by-Step Experimental Protocol

Materials Required
  • Cells: RAW 264.7 Murine Macrophages (ATCC® TIB-71™).

  • Media: DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin/Streptomycin. (Note: Phenol red is permissible as the Griess assay blanking accounts for it, but phenol red-free DMEM increases sensitivity).

  • Stimulant: LPS from E. coli O111:B4 (1 µg/mL final concentration).

  • Test Compound: 1-(2-Methyl-4-nitrophenyl)guanidine (Prepared as a 10 mM stock in tissue-culture grade DMSO).

  • Reagents: Griess Reagent System (1% sulfanilamide in 5% phosphoric acid, and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED))[6], Resazurin sodium salt.

Phase 1: Cell Seeding and Treatment
  • Cell Seeding: Harvest RAW 264.7 cells at 70-80% confluency. Seed cells at a density of 5 × 10⁴ cells/well in a clear, flat-bottom 96-well tissue culture plate (100 µL/well)[4].

  • Adherence: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow full adherence and recovery.

  • Compound Pre-incubation: Aspirate the media. Add 90 µL of fresh media containing serial dilutions of 1-(2-Methyl-4-nitrophenyl)guanidine (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v).

    • Expert Insight: Pre-incubate for exactly 1 hour. This allows the competitive inhibitor to equilibrate across the lipid bilayer and occupy the active site before the massive de novo synthesis of the iNOS enzyme begins.

  • LPS Stimulation: Add 10 µL of a 10× LPS working solution (10 µg/mL) to each well to achieve a final concentration of 1 µg/mL[7]. Include a "Vehicle + LPS" (Positive Control) and a "Vehicle - LPS" (Negative Control).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

Phase 2: Multiplexed Readout (Griess + Viability)
  • Supernatant Transfer: Carefully transfer 50 µL of the cell culture supernatant from each well into a new, empty 96-well assay plate. (Leave the remaining 50 µL and the adherent cells in the original plate).

  • Griess Reaction (NO Quantification):

    • Add 50 µL of 1% Sulfanilamide solution to the transferred supernatant. Incubate for 5 minutes in the dark.

    • Add 50 µL of 0.1% NED solution. Incubate for 5 minutes in the dark[3].

    • Measure absorbance at 540 nm using a microplate reader.

  • Viability Counter-Screen:

    • To the original cell plate, add 10 µL of Resazurin solution (0.15 mg/mL) to the remaining media.

    • Incubate for 2 hours at 37°C.

    • Measure fluorescence at Ex 560 nm / Em 590 nm.

Experimental Workflow Visualization

Workflow Seed Seed RAW 264.7 (96-well plate) Preinc Pre-incubate with Guanidine Compound Seed->Preinc Stim Stimulate with LPS (24 hours) Preinc->Stim Split Split Supernatant & Cells Stim->Split Griess Griess Assay (Read at 540nm) Split->Griess Supernatant Viability Viability Assay (Resazurin) Split->Viability Adherent Cells

Fig 2: Multiplexed workflow for quantifying NO inhibition and cell viability.

Data Presentation & Assay Validation

To validate the assay, calculate the Z'-factor using the Vehicle+LPS (Max NO) and Vehicle-LPS (Min NO) controls. A robust screening assay must yield a Z'-factor ≥ 0.5.

Below is a structured data presentation template demonstrating how to report the efficacy and safety profile of 1-(2-Methyl-4-nitrophenyl)guanidine against established controls. The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀.

CompoundTargetiNOS IC₅₀ (µM)RAW 264.7 CC₅₀ (µM)Selectivity Index (SI)Conclusion
1400W (Positive Control) iNOS0.5 ± 0.1>200>400Highly selective, non-cytotoxic
1-(2-Methyl-4-nitrophenyl)guanidine iNOS4.2 ± 0.6>100>23Moderate potency, non-cytotoxic
Doxorubicin (Negative Control) DNAN/A0.8 ± 0.2N/ACytotoxic false-positive control

Note: The IC₅₀ data provided for 1-(2-Methyl-4-nitrophenyl)guanidine is representative of typical N-nitro-arylguanidine derivatives for assay validation and benchmarking purposes[8].

Troubleshooting: Colorimetric Interference

Arylguanidines containing nitro-aromatic rings can occasionally absorb light near the 540 nm range, interfering with the Griess readout. Self-Validation Step: Always run a "Compound + Nitrite Standard" cell-free control plate. If the compound artificially inflates the 540 nm absorbance without cells present, you must subtract this background absorbance from your final cellular assay data.

References

  • Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors Modern Research in Inflamm
  • Application Notes and Protocols for Nitric Oxide Production Assay for Columbin Benchchem
  • Immunostimulatory Activity of Lactic Acid Bacteria Cell-Free Supernatants through the Activation of NF-κB and MAPK Signaling Pathways in RAW 264.7 Cells PubMed Central (PMC)
  • Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?

Sources

Application

Preclinical In Vitro Evaluation of 1-(2-Methyl-4-nitrophenyl)guanidine in Human Cancer Cell Lines

Application Note & Standard Operating Protocols for Cytotoxicity, Apoptosis, and Mechanistic Profiling Executive Summary & Scientific Rationale The compound 1-(2-Methyl-4-nitrophenyl)guanidine (often supplied as a nitrat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Protocols for Cytotoxicity, Apoptosis, and Mechanistic Profiling

Executive Summary & Scientific Rationale

The compound 1-(2-Methyl-4-nitrophenyl)guanidine (often supplied as a nitrate salt, CAS: 796738-73-3) represents a highly versatile biochemical building block within the aryl guanidine class[1]. In recent years, structurally related synthetic guanidines and their derivatives have garnered significant attention in oncology drug development.

As a Senior Application Scientist, I have designed this technical guide to evaluate the in vitro efficacy of this compound. The rationale for this workflow is grounded in the proven mechanistic behavior of aryl guanidines:

  • DNA Minor Groove Binding: Bis-guanidinium and mono-guanidinium analogues have demonstrated the ability to bind the DNA minor groove, leading to moderate to strong antiproliferative effects in ovarian (A2780) and breast (MCF-7) cancer cell lines[2].

  • Apoptosis via Mitochondrial Depolarization: Guanidine derivatives containing aromatic or hybrid skeletons (such as chalcone-guanidines) are potent apoptotic inducers. They trigger cell death mediated by the activation of initiator caspase-9 and executioner caspase-3, associated with the release of cytochrome c in leukemia cells (U-937, HL-60)[3].

By understanding these causal mechanisms, we can construct a targeted, self-validating in vitro screening cascade that moves logically from broad cytotoxicity to specific pathway validation.

Experimental Workflow & Pathway Visualization

To rigorously evaluate 1-(2-Methyl-4-nitrophenyl)guanidine, the experimental design must follow a logical progression. We begin with a high-throughput viability assay to establish the half-maximal inhibitory concentration (IC50), followed by flow cytometry to confirm that the mechanism of cell death is apoptotic rather than necrotic, and conclude with enzymatic assays to pinpoint the exact signaling cascade.

G A 1-(2-Methyl-4-nitrophenyl) guanidine B Cell Viability (MTT Assay) A->B Dose-response C IC50 Determination B->C Data fitting D Apoptosis Profiling (Annexin V/PI) C->D Lead conc. selected E Mechanistic Assays (Caspase 3/9) D->E Pathway validation

Figure 1: In vitro screening cascade for evaluating 1-(2-Methyl-4-nitrophenyl)guanidine efficacy.

G Guanidine Guanidine Derivative Mito Mitochondrial Depolarization Guanidine->Mito Induces stress CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome formation Casp3 Caspase-3 Cleavage Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis Execution phase

Figure 2: Proposed intrinsic apoptotic signaling pathway triggered by aryl guanidine derivatives.

Quantitative Data Presentation

Based on the structural homology of 1-(2-Methyl-4-nitrophenyl)guanidine to established 3[3], the following table summarizes the expected quantitative benchmarks across standard cell lines.

Cell LineOriginExpected IC50 (µM)Primary Mechanism of ActionReference Baseline
U-937 Human Leukemic Monocyte1.5 - 5.0Caspase-dependent ApoptosisEtoposide (1.6 µM)
A2780 Human Ovarian Carcinoma15.0 - 25.0DNA Minor Groove BindingCisplatin (3.2 µM)
MCF-7 Human Breast Adenocarcinoma> 50.0Moderate CytostasisDoxorubicin (0.8 µM)
PBMC Healthy Peripheral Blood> 100.0Minimal Toxicity (Therapeutic Window)N/A

Detailed Experimental Protocols

Protocol A: Compound Preparation & Handling

Causality: The nitrate salt of 1-(2-Methyl-4-nitrophenyl)guanidine is polar but the aromatic ring confers hydrophobicity. Improper solubilization will lead to precipitation in aqueous culture media, yielding false-negative efficacy data.

  • Stock Solution: Dissolve the lyophilized powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Aliquoting: Divide into 10 µL aliquots and store at -20°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Dilutions: Dilute the stock in complete culture media (e.g., RPMI-1640 with 10% FBS) immediately prior to treatment.

  • Self-Validation: Ensure the final DMSO concentration in all assay wells never exceeds 0.1% (v/v) . Higher concentrations of DMSO will independently induce cellular toxicity, confounding the results.

Protocol B: High-Throughput Cell Viability (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium component into an insoluble formazan product by viable mitochondria. Because guanidine derivatives are known to induce mitochondrial stress[3], this assay provides a highly sensitive, early readout of compound efficacy.

  • Seeding: Seed U-937 cells at

    
     cells/well and A2780 cells at 
    
    
    
    cells/well in 96-well flat-bottom plates. Incubate at 37°C, 5% CO2 for 24 hours.
  • Treatment: Treat cells with a logarithmic dose-response gradient of the compound (0.1, 1, 10, 50, 100 µM).

  • Incubation: Incubate for 72 hours.

  • Labeling: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals become visible under a microscope.

  • Solubilization: Add 100 µL of MTT solubilization buffer (10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm using a microplate reader.

  • Self-Validation: Include a positive control (10 µM Etoposide) to confirm assay sensitivity, and a vehicle control (0.1% DMSO) to establish the 100% viability baseline.

Protocol C: Flow Cytometric Apoptosis Profiling (Annexin V/PI)

Causality: To differentiate between cytostatic (growth-halting) and cytotoxic (cell-killing) effects. In early apoptosis, cells translocate phosphatidylserine (PS) to the outer plasma membrane leaflet. Annexin V binds PS with high affinity, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

  • Preparation: Treat U-937 cells with the calculated IC50 and 2x IC50 concentrations of the compound for 24 hours.

  • Harvesting: Collect cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer at a concentration of

    
     cells/mL.
    
  • Staining: Transfer 100 µL of the solution to a flow tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events.

  • Self-Validation: Utilize single-stained controls (Annexin V only, PI only) for precise flow cytometer compensation, preventing false-positive double-stained populations.

Protocol D: Caspase-3/9 Activity Assay

Causality: To validate the intrinsic apoptotic pathway. 3 following mitochondrial cytochrome c release, which subsequently cleaves and activates executioner Caspase-3[3].

  • Lysis: Following 24h treatment, lyse

    
     cells in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes and centrifuge at 10,000 x g for 1 minute.
    
  • Protein Quantification: Standardize protein concentrations across all samples using a BCA assay.

  • Reaction Setup: Transfer 50 µg of protein extract to a 96-well black microplate. Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT).

  • Substrate Addition: Add 5 µL of the fluorogenic substrate (Ac-LEHD-AMC for Caspase-9; Ac-DEVD-AMC for Caspase-3) to a final concentration of 50 µM.

  • Detection: Incubate at 37°C for 1-2 hours. Measure fluorescence (Ex: 380 nm / Em: 460 nm).

  • Self-Validation: Pre-treat a duplicate set of samples with the pan-caspase inhibitor Z-VAD-FMK (20 µM) for 1 hour prior to compound treatment. A complete rescue of fluorescence confirms that the signal is strictly caspase-dependent.

References

  • Title: Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity Source: ACS Medicinal Chemistry Letters URL: [2]

  • Title: Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells Source: International Journal of Molecular Sciences (MDPI) URL: [3]

  • Title: 2-Methyl-4-nitrophenylguanidine Nitrate | 796738-73-3 Source: Sigma-Aldrich Product Directory URL: [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Methyl-4-nitrophenyl)guanidine

Topic: Troubleshooting Low Yields in the Guanidinylation of Deactivated, Sterically Hindered Anilines. Target Molecule: 1-(2-Methyl-4-nitrophenyl)guanidine (CAS: 13057-19-7 / related salts).[1] Audience: Medicinal Chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in the Guanidinylation of Deactivated, Sterically Hindered Anilines. Target Molecule: 1-(2-Methyl-4-nitrophenyl)guanidine (CAS: 13057-19-7 / related salts).[1] Audience: Medicinal Chemists, Process Chemists.[2]

Executive Summary: The "Dead Nucleophile" Problem

If you are experiencing low yields (<20%) or recovering unreacted starting material when synthesizing 1-(2-Methyl-4-nitrophenyl)guanidine, the root cause is almost certainly a kinetic mismatch.[1][2]

Your substrate, 2-methyl-4-nitroaniline , is an exceptionally poor nucleophile due to two synergistic factors:

  • Electronic Deactivation: The 4-nitro group is a strong electron-withdrawing group (EWG), dramatically lowering the electron density on the amine nitrogen (pKa of conjugate acid is ~1.0).[2]

  • Steric Ortho-Effect: The 2-methyl group creates steric bulk and forces the amine out of planarity, further reducing nucleophilic attack efficiency.[1]

The Consequence: Under standard conditions (e.g., Cyanamide in EtOH reflux), the rate of cyanamide dimerization (forming dicyandiamide) exceeds the rate of nucleophilic attack by your aniline.[2] You are essentially watching your reagent polymerize while your starting material watches from the sidelines.

Module 1: Critical Analysis & Mechanism

To fix the yield, we must shift the kinetics. The following diagram illustrates the competitive landscape of this reaction.

ReactionCompetition Aniline 2-Methyl-4- nitroaniline Product Target Guanidine (Salt Form) Aniline->Product Slow Attack (k1) Cyanamide Cyanamide (Reagent) Activated Protonated Cyanamide Cyanamide->Activated H+ Activated->Product + Aniline Dicyan Dicyandiamide (Dead End Side-Product) Activated->Dicyan + Cyanamide (Fast Dimerization k2)

Figure 1: The Kinetic Trap. The dimerization of cyanamide (k2) is often faster than the attack by the deactivated aniline (k1).[2] Success requires conditions that maximize k1 or utilize a different electrophile entirely.

Module 2: Optimized Protocols

Do not persist with standard cyanamide reflux methods if they fail. Switch to one of the following three protocols based on your purity needs and reagent availability.

Method A: The "Rathke" Modification (Cyanamide + Strong Acid)

Best for: Scale-up, low cost, moderate yield (50-70%).[1][2]

This method uses a high concentration of strong acid to fully protonate the cyanamide (preventing dimerization) and high temperatures to force the aniline to react.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 2-methyl-4-nitroaniline (1.0 eq) in 1,4-Dioxane or 2-Ethoxyethanol (Concentration ~1M). Note: Ethanol usually boils at too low a temperature for this specific substrate.

  • Acidification: Add Conc. HCl (4M in dioxane or aqueous 37%) dropwise. You need a stoichiometric excess of acid (1.5 – 2.0 eq).[2]

  • Reagent Addition: Add Cyanamide (50% aq. solution or solid, 2.0 – 3.0 eq). Crucial: Use excess to account for thermal decomposition.

  • Heating: Heat to reflux (100°C+) for 16–24 hours. Monitor by LCMS (TLC is difficult due to polarity).

  • Workup:

    • Cool to 0°C. The product often precipitates as the hydrochloride salt.

    • If no precipitate: Evaporate solvent to dryness. Triturate the residue with EtOAc (removes unreacted aniline) and filter the solid.

    • Purification: Recrystallize from H2O/EtOH.

Method B: The S-Methylisothiourea Route (Recommended)

Best for: Reliability, avoiding polymerization.[1][2]

S-methylisothiourea sulfate is a more stable electrophile than cyanamide.[1] It reacts via the release of methyl mercaptan (MeSH).[2]

Protocol:

  • Setup: Equip flask with a reflux condenser and a bleach trap (to neutralize the foul-smelling MeSH gas evolved).

  • Reaction: Suspend 2-methyl-4-nitroaniline (1.0 eq) and S-methylisothiourea sulfate (1.2 eq) in Ethanol/Water (1:1) .

  • Catalyst: Add a catalytic amount of NaI (Sodium Iodide) or perform the reaction in the presence of HgCl2 (1.1 eq) if standard reflux fails.[2] Note: HgCl2 acts as a "desulfurizing agent" driving the reaction to completion, but is toxic.[2] Try without first.

  • Reflux: Boil for 24-48 hours.

  • Workup: Filter off any solids while hot. Cool the filtrate to precipitate the guanidine sulfate salt.

Method C: Goodman’s Reagent (The "Guaranteed" Yield)

Best for: Medicinal chemistry, small scale (<1g), high purity needs.[2]

If you cannot afford to lose starting material, use N,N'-Di-Boc-1H-pyrazole-1-carboxamidine .[1] This reagent converts even the poorest amines into protected guanidines, which are then deprotected.[2]

Protocol:

  • Coupling: Dissolve aniline (1.0 eq), N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq), and Triethylamine (1.2 eq) in DCM or Acetonitrile . Stir at RT or 40°C for 12h.

  • Intermediate Isolation: The resulting N,N'-di-Boc-guanidine is non-polar.[1] Purify via standard silica flash chromatography (Hexane/EtOAc).

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) for 2 hours to yield the free guanidine trifluoroacetate salt quantitatively.

Module 3: Troubleshooting Decision Tree

Use this logic flow to determine your next step.

Troubleshooting Start Start: Low Yield Observed CheckSM Did you recover Starting Material (Aniline)? Start->CheckSM YesSM Yes, SM Recovered CheckSM->YesSM Reactivity Issue NoSM No, SM Consumed but no Product CheckSM->NoSM Workup/Stability Issue TempCheck Reaction Temp < 80°C? YesSM->TempCheck CheckSalt Is Product Water Soluble? NoSM->CheckSalt IncreaseTemp Action: Switch to High BP Solvent (Dioxane/Toluene) & Method A TempCheck->IncreaseTemp Yes MethodC Action: Switch to Method C (Boc-Protection Route) TempCheck->MethodC No (Already High) Decomp Probable Decomposition or Side Reaction SaltYes Product likely in Aqueous Waste. Lyophilize aqueous layer. CheckSalt->SaltYes Yes SaltNo Check for 'Bis-Guanidine' formation (Mass Spec) CheckSalt->SaltNo No

Figure 2: Troubleshooting Logic Flow. Distinguishing between reactivity failure (recover SM) and isolation failure (lost product) is the first critical step.

Module 4: Comparative Data & Reagent Selection

VariableCyanamide (Method A)S-Methylisothiourea (Method B)[1][2]Goodman's Reagent (Method C)
Cost Very LowLowHigh
Atom Economy HighModerate (Loss of MeSH)Low (Loss of Pyrazole + Boc)
Reactivity Low (Requires forcing)ModerateHigh
Purification Difficult (Dicyan side product)Moderate (Smell management)Easy (Chromatography)
Suitability Industrial ScaleGeneral Lab UsePrecious/Late-Stage Intermediates

Module 5: Frequently Asked Questions (FAQs)

Q1: My reaction turns into a solid block of white solid. What is it? A: This is likely Dicyandiamide (cyanoguanidine), the dimer of cyanamide.[2] It forms when the reaction temperature is too low or the acid concentration is insufficient. Fix: Increase acid concentration to stabilize the cyanamide or switch to Method B.

Q2: The product is not precipitating during workup. A: 1-(2-Methyl-4-nitrophenyl)guanidine salts can be surprisingly soluble in water due to the polarity of the guanidinium group.[1] Fix: Do not wash with large volumes of water. Instead, evaporate the reaction mixture to dryness and use Isopropanol or EtOAc to wash away impurities, leaving the product salt behind.[2]

Q3: Can I use microwave irradiation? A: Yes. Microwave heating is highly recommended for Method A. It allows you to reach 120-140°C rapidly, favoring the nucleophilic attack over the slower dimerization process. Try 140°C for 30 minutes in Ethanol/Conc. HCl.

Q4: Why is the yield lower than the non-methylated analog (4-nitroaniline)? A: The ortho-methyl group twists the nitroaniline ring out of planarity with the amine lone pair.[1] While this breaks conjugation slightly (making it theoretically more nucleophilic), the steric hindrance blocks the approach of the electrophile.[2][3] You are fighting geometry, not just electronics.

References

  • Katritzky, A. R., et al. "Synthesis of Guanidines."[2] Comprehensive Organic Functional Group Transformations II, Vol 5. Elsevier, 2004.[2] (General methodology for deactivated amines).

  • Goodman, M., et al. "Facile Guanidinylation of Amines using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine."[1] Journal of Organic Chemistry, 1998.[2] [1][2]

  • Patent CN103694145B. "Synthetic method of (2-methyl-5-nitrophenyl) guanidine sulfate."[1] (Demonstrates the efficacy of isourea/isothiourea salts for this specific scaffold).

  • Cunningham, R., et al. "Amidine and Guanidine Synthesis."[2] Organic Syntheses, Coll.[2][4] Vol. 3, p.617.[2] (Classic acid-catalyzed cyanamide methods).[1]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-(2-Methyl-4-nitrophenyl)guanidine

Welcome to the Technical Support Center for the synthesis of aryl guanidines. The conversion of 2-methyl-4-nitroaniline to 1-(2-Methyl-4-nitrophenyl)guanidine is a notoriously challenging transformation in drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of aryl guanidines. The conversion of 2-methyl-4-nitroaniline to 1-(2-Methyl-4-nitrophenyl)guanidine is a notoriously challenging transformation in drug development. The para-nitro group strongly withdraws electron density via resonance, while the ortho-methyl group provides significant steric hindrance. This dual deactivation severely limits the nucleophilicity of the starting aniline, often leading to stalled reactions and the proliferation of side products.

This guide provides the mechanistic causality behind these failures, a self-validating optimized protocol, and an expert troubleshooting FAQ to help you achieve high-purity yields.

Mechanistic Pathway & Side Product Profiling

Understanding the competing kinetic pathways is critical. When the primary nucleophilic attack is slow, the guanylating agent (typically cyanamide) is exposed to prolonged thermal and acidic conditions, triggering degradation or secondary reactions.

G SM 2-Methyl-4-nitroaniline (Sterically Hindered, Deactivated Nucleophile) Product 1-(2-Methyl-4-nitrophenyl)guanidine (Target Product) SM->Product Nucleophilic Attack (Slow Step) Reagent Cyanamide (NH2CN) + Lewis Acid / H+ Intermediate Activated Carbodiimide [H2N-C=NH]+ Reagent->Intermediate Activation Side2 Dicyandiamide (Dimerization Product) Reagent->Side2 Concentration Imbalance Intermediate->Product Side1 Urea (Hydrolysis Product) Intermediate->Side1 +H2O / Heat Side3 Aryl Biguanide (Over-guanylation) Product->Side3 + Excess Cyanamide

Fig 1. Mechanistic pathway of guanylation and primary side product formation.

Quantitative Data: Side Product Analytical Signatures

To implement a self-validating workflow, use the following analytical markers to profile your reaction mixture. Structural and tautomeric analysis of N,N'-substituted guanidines confirms that steric bulk dictates reactivity, making these side products highly predictable [1].

Side ProductChemical CausalityMitigation StrategyHPLC RRTMass (m/z) [M+H]+
Unreacted Aniline Steric hindrance & electronic deactivationUse Lewis acid catalysis (Sc(OTf)₃ or ZnCl₂)1.00153.1
Urea Hydrolysis of cyanamideUse strictly anhydrous solvents0.2561.1
Dicyandiamide Concentration-dependent dimerizationDropwise addition of cyanamide0.3085.1
Aryl Biguanide Over-guanylation of the productLimit cyanamide to <1.5 eq total1.45237.1
Optimized Step-by-Step Methodology

To overcome the poor nucleophilicity of 2-methyl-4-nitroaniline without triggering cyanamide degradation, this protocol utilizes an anhydrous Lewis-acid catalyzed guanylation. The Lewis acid generates a highly reactive carbodiimide intermediate in situ[2][3].

System Validation: This protocol includes mandatory in-process HPLC monitoring to ensure the reaction does not proceed to over-guanylation.

  • Step 1: Preparation of the Amine Solution In a flame-dried, nitrogen-purged 250 mL round-bottom flask, dissolve 2-methyl-4-nitroaniline (10.0 g, 65.7 mmol) in 100 mL of anhydrous ethanol. Causality: Rigorously anhydrous conditions are critical to prevent the hydrolysis of cyanamide into urea.

  • Step 2: Catalyst Addition Add Zinc chloride (ZnCl₂) (10.7 g, 78.8 mmol, 1.2 eq) or Scandium(III) triflate (Sc(OTf)₃) (3.2 g, 6.5 mmol, 0.1 eq) to the solution. Stir for 15 minutes at room temperature. Causality: The Lewis acid coordinates with cyanamide, increasing its electrophilicity and overcoming the activation energy barrier of the deactivated aniline.

  • Step 3: Controlled Guanylation Heat the reaction mixture to 80 °C. Prepare a solution of cyanamide (4.1 g, 98.5 mmol, 1.5 eq) in 30 mL of anhydrous ethanol. Add this solution dropwise via an addition funnel over 2 hours. Causality: Dropwise addition maintains a low steady-state concentration of cyanamide, preventing base-catalyzed dimerization into dicyandiamide.

  • Step 4: In-Process Monitoring (Self-Validation) Stir the mixture at 80 °C. After 12 hours, sample 50 µL, dilute in mobile phase, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the aniline peak (RRT 1.00) is <5% relative to the product peak (RRT ~1.25). Do not exceed 16 hours to prevent biguanide formation.

  • Step 5: Quenching and Salt Formation Cool the mixture to 5 °C using an ice bath. Slowly add 1M Nitric acid (HNO₃) in absolute ethanol until the pH reaches 2-3. The 1-(2-Methyl-4-nitrophenyl)guanidine nitrate salt will precipitate.

  • Step 6: Isolation Filter the precipitate under vacuum, wash with 2x20 mL of cold absolute ethanol, and dry in a vacuum oven at 50 °C for 8 hours.

Troubleshooting & FAQs

Q: Why is my reaction stalling at 40-50% conversion despite adding excess cyanamide? A: The para-nitro group strongly withdraws electron density via resonance, while the ortho-methyl group provides steric hindrance. This dual deactivation makes the amine a poor nucleophile. Adding excess cyanamide does not overcome this barrier; instead, it leads to cyanamide dimerization (dicyandiamide) or hydrolysis. Solution: Switch from a simple Brønsted acid catalyst to a Lewis acid (e.g., Sc(OTf)₃) to generate a more reactive carbodiimide intermediate [3].

Q: I am detecting a major impurity at m/z 237.1. What is it and how do I prevent it? A: This mass corresponds to the aryl biguanide side product ([M+H]+ = 237.1). It forms when the primary guanidine product (m/z 195.1) acts as a nucleophile and attacks a second molecule of cyanamide. Solution: Avoid large bolus additions of cyanamide. Use continuous dropwise addition and strictly limit the total cyanamide to 1.2 - 1.5 equivalents. Terminate the reaction immediately once HPLC shows <5% starting material.

Q: My product is contaminated with a highly water-soluble white solid that lacks a UV chromophore. How do I remove it? A: This is likely urea (if aqueous acid was used) or dicyandiamide. Urea formation is driven by the hydrolysis of the activated cyanamide intermediate. Solution: Ensure all solvents are rigorously anhydrous and protect the reaction from atmospheric moisture. If the impurity is already present, it can usually be removed by triturating the crude product in cold water, as the target aryl guanidine nitrate is significantly less soluble in cold water than urea or dicyandiamide.

Q: Can I use 3,5-dimethyl-1H-pyrazole-1-carboxamidine (DMNPC) instead of cyanamide? A: Yes. DMNPC is an excellent, highly reactive guanylating agent that bypasses the dimerization issues of cyanamide. However, it is significantly more expensive for scale-up and generates 3,5-dimethylpyrazole as a stoichiometric byproduct, which must be removed during workup. For lab-scale synthesis where cyanamide fails, DMNPC is the recommended alternative.

References
  • Direct Guanylation of Amino Groups by Cyanamide in Water: Catalytic Generation and Activation of Unsubstituted Carbodiimide by Scandium(III) Triflate Source: Synlett / Organic Chemistry Portal URL:[Link]

  • X-ray structure of eleven new N,N'-substituted guanidines: Effect of substituents on tautomer structure in the solid state Source: Crystals / NTNU Publication Archive URL:[Link]

Sources

Troubleshooting

Purification challenges of 1-(2-Methyl-4-nitrophenyl)guanidine

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Purification & Handling of 1-(2-Methyl-4-nitrophenyl)guanidine Executive Summary This guide addresse...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Purification & Handling of 1-(2-Methyl-4-nitrophenyl)guanidine

Executive Summary

This guide addresses the specific purification challenges associated with 1-(2-Methyl-4-nitrophenyl)guanidine . Due to the electron-withdrawing nature of the nitro group and the steric influence of the ortho-methyl group, this compound exhibits unique solubility and basicity profiles that distinguish it from standard alkyl guanidines.

This document is structured as a Tier 3 Technical Escalation , providing decision trees, troubleshooting protocols, and mechanistic explanations to resolve persistent purity issues.

Module 1: Chemical Profile & Solubility Logic

Before attempting purification, you must understand the "Personality" of your molecule.

PropertyValue / CharacteristicImplication for Purification
Structure Guanidine core + 2-Methyl-4-nitrophenyl ringPolarity Hybrid: The guanidine is highly polar/ionic; the nitro-aryl tail is lipophilic.
Basicity (pKa) Est.[1][2] 7.0 – 8.5 (Conjugate Acid)Weaker than alkyl guanidines (pKa ~13.6) due to the electron-withdrawing nitro group, but stronger than the starting aniline .
Solubility (Free Base) DMSO, MeOH, warm EtOAc. Poor in water.Can be extracted into organic solvents from basic aqueous solutions.
Solubility (Salts) Soluble in hot water/EtOH. Precipitates on cooling.Nitrate or HCl salts are the preferred forms for isolation via crystallization.
Key Impurity 2-Methyl-4-nitroaniline (Starting Material)Critical Separation: The aniline is a very weak base (pKa ~1.0) and highly lipophilic compared to the product.

Module 2: The "Aniline Trap" – Removing Starting Material

User Issue: "I have recrystallized my product twice, but I still see a 5-10% impurity peak at the solvent front (TLC) or a late eluter (RP-HPLC). It matches the starting aniline."

Root Cause: The starting material, 2-methyl-4-nitroaniline, has poor water solubility but can get "trapped" in the crystal lattice of the guanidine salt. Standard recrystallization often fails to remove it completely.

Protocol: The pH-Swing Extraction (The "Gold Standard") This method exploits the


 between the product (~8.0) and the impurity (~1.0).
  • Dissolution: Dissolve your crude solid in 0.5 M HCl (approx. 10 mL per gram).

    • Mechanism:[3][4][5][6] At pH < 1, the guanidine is fully protonated (

      
      ) and water-soluble. The aniline is partially protonated but remains in equilibrium with its neutral form.
      
  • The "Scrub" (Critical Step): Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     volumes).
    
    • Mechanism:[3][4][5][6] The neutral aniline partitions into the organic layer. The charged guanidinium stays in the water.

    • Check: Monitor the organic layer by TLC. Continue extracting until the organic layer is clear of the aniline spot.

  • Precipitation:

    • Option A (Free Base): Basify the aqueous layer to pH 10-11 using NaOH or

      
      . The product will precipitate as a free base. Filter and wash with cold water.
      
    • Option B (Nitrate Salt - Recommended): If you specifically need the nitrate salt (common for stability), treat the concentrated aqueous solution with saturated

      
       or dilute 
      
      
      
      carefully. Cool to 0°C to crystallize.

Module 3: Chromatographic Purification Troubleshooting

User Issue: "My compound streaks badly on silica gel, and I lose mass on the column."

Root Cause: The guanidine moiety interacts strongly with the acidic silanol groups on silica gel, leading to irreversible adsorption and peak tailing.

Troubleshooting Guide:

Method A: Reverse Phase (C18) - Preferred
  • Stationary Phase: C18 (ODS)

  • Mobile Phase: Water/Acetonitrile gradient.

  • Modifier (CRITICAL): You must use a modifier.

    • Acidic:[6] 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This keeps the guanidine protonated (sharp peak).

    • Basic: 10 mM Ammonium Bicarbonate (pH 10). This keeps the guanidine neutral (free base). Note: Ensure your C18 column is pH stable.

Method B: Normal Phase (Silica)
  • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading.

  • Mobile Phase: DCM / Methanol /

    
     (e.g., 90:9:1).
    
    • Why: The ammonia/TEA competes for the silanol sites, allowing your guanidine to elute freely.

Module 4: Visualization of Purification Logic

The following flowchart illustrates the decision-making process for purifying crude 1-(2-Methyl-4-nitrophenyl)guanidine.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Guanidine + Aniline) SolubilityCheck Is crude soluble in 0.5M HCl? Crude->SolubilityCheck FilterSolids Filter off insoluble solids (Likely bis-guanidines or tar) SolubilityCheck->FilterSolids No (Turbid) AcidWash Extract Aqueous Acid with EtOAc/DCM (The 'Scrub') SolubilityCheck->AcidWash Yes (Clear) FilterSolids->AcidWash CheckOrganic Analyze Organic Layer (TLC) AcidWash->CheckOrganic AnilinePresent Aniline Present (Repeat Extraction) CheckOrganic->AnilinePresent Impurity Found CleanAqueous Aqueous Layer Clean CheckOrganic->CleanAqueous Clean AnilinePresent->AcidWash Recycle IsolationChoice Desired Final Form? CleanAqueous->IsolationChoice Basify Basify to pH 11 (NaOH) Filter Precipitate IsolationChoice->Basify Free Base SaltForm Add HNO3 or NaNO3 Cool to 0°C IsolationChoice->SaltForm Nitrate Salt FinalProduct Pure Product (>98% HPLC) Basify->FinalProduct SaltForm->FinalProduct

Caption: Figure 1. pH-Swing Purification Strategy for separating aryl guanidines from aniline precursors.

Module 5: Frequently Asked Questions (FAQs)

Q1: Why is my yield lower than reported in literature (e.g., <50%)?

  • Diagnosis: You likely lost product during the aqueous workup.

  • Fix: Aryl guanidines, even as free bases, have some water solubility. When basifying, do not use a massive excess of water. Keep volumes low. If no precipitate forms at pH 11, saturate the aqueous layer with NaCl (salting out) and extract with n-Butanol or THF.

Q2: Can I use the nitrate salt directly for biological assays?

  • Answer: Generally, yes. The nitrate counter-ion is biologically inert in most cellular assays. However, for in vivo work, the Hydrochloride (HCl) or Mesylate salt is often preferred due to better pharmaceutical acceptability. To switch salts: Isolate the Free Base (Method B above) and then treat with 1.0 eq of HCl in Methanol.

Q3: The product turned orange/red after drying. Is it decomposed?

  • Diagnosis: This indicates surface oxidation of the aniline impurity (if not fully removed) or formation of azo-dimers.

  • Fix: Re-dissolve in dilute acid and repeat the EtOAc wash (Module 2). Store the purified solid in the dark under Nitrogen/Argon.

References

  • Organic Syntheses , Coll.[7] Vol. 1, p. 302 (1941); Vol. 7, p. 46 (1927). Preparation of Nitroguanidine (Analogous Chemistry).

  • Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines. Synthesis, 2004(11), 1655-1663.

  • PubChem Compound Summary . 2-Methyl-4-nitroaniline (Starting Material Properties).

  • CymitQuimica . 1-(2-Methyl-5-nitrophenyl)guanidine nitrate (Isomer Properties & Handling).

Sources

Optimization

Optimizing reaction conditions for the guanylation of hindered anilines

Ticket Status: Open Priority: High Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance and Low Nucleophilicity in Guanidine Synthesis Core Directive & Diagnostic Overview User Problem:...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Priority: High Assigned Specialist: Senior Application Scientist Subject: Overcoming Steric Hindrance and Low Nucleophilicity in Guanidine Synthesis

Core Directive & Diagnostic Overview

User Problem: You are attempting to synthesize a guanidine from a sterically hindered aniline (e.g., ortho-substituted or electron-deficient). Standard methods (e.g., S-methylisothiourea sulfate in aqueous base) are failing, yielding <10% conversion or recovering starting material.

Root Cause Analysis:

  • Nucleophilicity Deficit: Hindered anilines are poor nucleophiles. They cannot displace standard leaving groups (S-Me, O-Me) from unactivated iminium centers.

  • Intermediate Instability: In thiourea-based methods, the activated carbodiimide intermediate forms transiently. If the aniline is too slow to attack, this intermediate hydrolyzes or polymerizes.

  • Steric Blocking: The trajectory of attack (Burgi-Dunitz angle) is physically blocked by ortho-substituents.

Reagent Selection: The "Hardware" Upgrade

Do not use generic reagents for hindered substrates.[1] Use this decision matrix to select the correct guanylating agent.

Reagent Comparison Table
Reagent SystemReactivitySteric ToleranceByproductsBest For...
Goodman’s Reagent (N,N'-Di-Boc-N''-triflylguanidine)Extreme HighTriflamide (easy removal)The "Nuclear Option" for extremely hindered/unreactive anilines.
Bis-Boc-Thiourea + HgCl₂ HighModerate-HighHgS (Toxic sludge)Standard hindered substrates; rapid activation.
Bis-Boc-Thiourea + Mukaiyama’s Reagent ModerateModeratePyridinethioneMetal-free alternative; requires dry conditions.
Cyanamide + Sc(OTf)₃ ModerateLowNone (Atom eco)Less hindered, electron-deficient anilines.
Decision Logic Diagram

ReagentSelection Start Start: Analyze Substrate Hindrance Is the Aniline Ortho-Substituted? Start->Hindrance Electronic Is it Electron Deficient (EWG)? Hindrance->Electronic No Goodman USE GOODMAN'S REAGENT (Triflylguanidine) Hindrance->Goodman Yes (e.g., 2,6-diisopropyl) Electronic->Goodman Yes (e.g., 4-NO2) HgMethod USE HgCl2 or TCT PROMOTED (Bis-Boc-Thiourea) Electronic->HgMethod Moderate Standard Standard S-Methylisothiourea Electronic->Standard No (Electron Rich) Cyanamide USE CYANAMIDE + Sc(OTf)3 HgMethod->Cyanamide If Metal-Free Req.

Caption: Decision tree for selecting the optimal guanylating agent based on substrate sterics and electronics.

Experimental Protocols
Protocol A: The "Nuclear Option" (Goodman’s Reagent)

Use this for the most stubborn substrates (e.g., 2,6-disubstituted anilines).

Mechanism: The triflyl group (Tf) is an exceptional electron-withdrawing group, making the guanidine carbon highly electrophilic and the Tf-amide a superior leaving group.

Materials:

  • Substrate: Hindered Aniline (1.0 equiv)

  • Reagent:

    
    -Di-Boc-
    
    
    
    -triflylguanidine (1.0 - 1.2 equiv)
  • Base: Triethylamine (TEA) (1.0 - 2.0 equiv)

  • Solvent: DCM (Dichloromethane) or DCE (Dichloroethane)

Step-by-Step:

  • Dissolution: Dissolve the hindered aniline in anhydrous DCM (0.2 M concentration).

  • Addition: Add TEA followed by Goodman’s reagent.

  • Reaction: Stir at room temperature.

    • Optimization: If no reaction after 4 hours, switch solvent to DCE and heat to 60°C.

  • Workup: Dilute with DCM, wash with 5% aqueous citric acid (to remove TEA), then brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (Hexane/EtOAc). The product is the

    
    -di-Boc-protected guanidine.[3][4][5]
    
Protocol B: Mercury-Promoted Desulfurization

Classic, robust method for moderately hindered amines.

Materials:

  • Substrate: Hindered Aniline (1.0 equiv)

  • Reagent:

    
    -Bis(tert-butoxycarbonyl)thiourea (1.0 equiv)
    
  • Promoter: HgCl₂ (1.1 equiv) (Caution: Neurotoxin)

  • Base: TEA (2.0 equiv)

  • Solvent: Anhydrous DMF[6][7][8]

Step-by-Step:

  • Setup: In a flame-dried flask under N₂, dissolve the thiourea and aniline in DMF.

  • Activation: Cool to 0°C. Add TEA, then add HgCl₂ in one portion.

  • Monitoring: The reaction will turn into a thick white/grey slurry (HgS precipitation). Allow to warm to RT.

  • Troubleshooting: If conversion is low after 2 hours, heat to 50°C.

  • Workup: Filter the slurry through a pad of Celite to remove HgS. Dilute filtrate with EtOAc, wash 3x with water (to remove DMF) and brine.

Troubleshooting Guide (FAQ)
Ticket #101: Reaction Stalled at Intermediate

User Question: "I'm using the HgCl₂ method. The starting material is consumed, but I see a new spot that isn't the product. It eventually decomposes back to aniline." Diagnosis: You have formed the carbodiimide intermediate , but your aniline is too sterically hindered to attack it. The carbodiimide is hydrolyzing. Solution:

  • Switch Solvent: Change from DMF to DCM . In DCM, the carbodiimide intermediate is often more stable, and the reaction kinetics favor the intramolecular attack if using a tethered system, or simply allow higher concentration.

  • Add a Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP attacks the carbodiimide to form a highly reactive acyl-pyridinium species, which is then attacked by the aniline.

Ticket #102: Yield is <20% with Goodman's Reagent

User Question: "I thought Goodman's reagent was the best? My 2,6-diisopropylaniline is barely reacting." Diagnosis: Even the triflyl group might not be enough for extreme hindrance. Solution:

  • Microwave Irradiation: Run the reaction in DCE at 80°C–100°C in a microwave reactor. The thermal energy helps overcome the activation barrier of the bulky nucleophile approach.

  • Stoichiometry: Increase the reagent loading to 2.0 equiv. The reagent can degrade slowly over time at high temps.

Ticket #103: Removal of Boc Groups Fails

User Question: "I made the protected guanidine, but I can't get the Boc groups off with TFA/DCM. It's too slow." Diagnosis: Steric bulk around the guanidine nitrogen can also hinder the deprotection mechanism (protonation and fragmentation). Solution:

  • Sn1 Conditions: Use 2M HCl in Dioxane or H₂SO₄ in Dioxane .

  • Thermal Assist: Heat the deprotection mixture to 50°C.

  • Alternative: Use TMSOTf / 2,6-lutidine followed by methanol quench for a mild, Lewis-acid mediated deprotection.

Advanced Visualization: Reaction Pathway

Understanding why the reaction fails is key to fixing it.

Mechanism cluster_0 Critical Failure Point Thiourea Bis-Boc-Thiourea Activation Activation (HgCl2 or TCT) Thiourea->Activation Carbodiimide Carbodiimide Intermediate Activation->Carbodiimide - HgS / - S Transition Transition State (Steric Clash) Carbodiimide->Transition + Aniline Urea Urea Byproduct (Hydrolysis) Carbodiimide->Urea + H2O (Slow Aniline) Aniline Hindered Aniline (Nucleophile) Product Protected Guanidine Transition->Product Successful Attack

Caption: The "Critical Failure Point" is the competition between aniline attack and hydrolysis of the carbodiimide.

References
  • Feichtinger, K., et al. (1998). "Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions." The Journal of Organic Chemistry, 63(23), 8432–8439. Link

    • Key Insight: Establishes "Goodman's Reagent" as the gold standard for electron-deficient and hindered amines.
  • Kim, K. S., & Qian, L. (1993). "Improved method for the preparation of guanidines."[3][8][9] Tetrahedron Letters, 34(48), 7677-7680. Link

    • Key Insight: Details the HgCl₂ promoted desulfuriz
  • Porcheddu, A., et al. (2009).[1][4] "A Mild and Inexpensive Procedure for the Synthesis of N,N'-Di-Boc-Protected Guanidines." Synlett, 2009(20), 3368-3372.[4] Link

    • Key Insight: Introduces Cyanuric Chloride (TCT)
  • Zapf, A., et al. (2005). "Practical Synthesis of Sterically Hindered Anilines." Topics in Catalysis, 33, 123–132. Key Insight: Discusses the nucleophilicity challenges specific to hindered anilines.

Sources

Troubleshooting

Technical Support Center: Nitrophenylguanidine (NPG) Stability &amp; Degradation Workflows

Welcome to the NPG Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals navigate the complex stability pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the NPG Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals navigate the complex stability profiles of nitrophenylguanidines (NPGs). Because NPGs are highly reactive under specific experimental conditions, understanding the causality behind their degradation is critical for developing robust stability-indicating assays and preventing artifactual data during drug development.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: During basic extraction (pH > 9), my 2-nitrophenylguanidine (2-NPG) sample shows significant mass loss and the appearance of a new fluorescent degradant. What is happening? A1: You are observing a classic base-catalyzed intramolecular cyclization. Under alkaline conditions, the primary amino group of the guanidine moiety is deprotonated. The resulting anion acts as a nucleophile, attacking the electrophilic nitrogen of the adjacent ortho-nitro group. This cyclization yields 3-amino-1,2,4-benzotriazine 1-oxide. The reaction is thermodynamically driven by the stabilization of the negatively charged anion through delocalization and the subsequent aromatization of the newly formed triazine ring . Solution: To prevent this during sample prep, maintain extraction buffers at pH < 7.0.

Q2: I am observing the formation of 2-nitroaniline in my aqueous stability samples at elevated temperatures. Is this a photolytic or hydrolytic pathway? A2: This is primarily a hydrolytic decomposition pathway. While 2-NPGs readily cyclize in base, under neutral pH and thermal stress, they undergo a competing hydrolysis reaction. Water acts as a nucleophile, cleaving the guanidine C-N bond to yield 2-nitroaniline and cyanamide (or urea) byproducts. The kinetic bifurcation between cyclization and hydrolytic decomposition is highly dependent on temperature and the specific steric hindrance of N-substituted alkyl groups .

Q3: Why do bis-nitrophenylsulfonyl-guanidines degrade into dinitrodiphenylamine and sulfur dioxide under mild alkali treatment, whereas my tetramethylguanidine derivatives remain stable? A3: The degradation of bis-nitrophenylsulfonyl-guanidines requires at least one exchangeable hydrogen atom on the amino groups to facilitate an isomerization-driven double decomposition. The base initiates a rearrangement that splits the molecule into dinitrodiphenylamine, cyanamide, and two equivalents of sulfur dioxide. Symmetric tetramethylguanidine derivatives lack this exchangeable proton, rendering the isomerization impossible and leaving the compound perfectly stable under identical alkaline conditions 1.

Q4: Can meta-nitrophenylguanidines undergo similar cyclization? A4: Not through the same pathway. Because the nitro group is in the meta position, the geometry prevents the formation of the 1,2,4-benzotriazine ring. However, m-nitrophenylguanidines carrying a vicarious leaving group can undergo a different base-catalyzed cyclization via vicarious nucleophilic substitution, yielding nitrobenzimidazoles 2. Furthermore, electrochemical studies confirm that the reduction of the nitro group can compete with base-catalyzed ring closures, necessitating strict electrochemical control during analysis 3.

Section 2: Quantitative Stability Profiles

To assist in your experimental design, the following table summarizes the primary degradation kinetics of NPGs under various benchtop conditions.

Compound ClassExperimental ConditionPrimary Degradation PathwayMajor DegradantEstimated Half-Life (t₁/₂)
2-NitrophenylguanidinepH > 9.0, 25°CBase-Catalyzed Cyclization3-amino-1,2,4-benzotriazine 1-oxide< 2 hours
2-NitrophenylguanidinepH 7.0, 80°CHydrolytic Cleavage2-Nitroaniline + Cyanamide~ 14 hours
m-NitrophenylguanidinepH 12.0, 25°CVicarious Nucleophilic SubstitutionNitrobenzimidazoles~ 4 hours
Bis-nitrophenylsulfonyl-guanidine0.1M NaOH, 25°CDouble DecompositionDinitrodiphenylamine + SO₂< 30 mins

Section 3: Visualizing Degradation Pathways

The following logic diagram illustrates the kinetic bifurcation of NPGs under different experimental stressors.

NPG_Degradation NPG 2-Nitrophenylguanidine (Parent Compound) Cond_Base Alkaline Conditions (pH > 9, 25°C) NPG->Cond_Base Cond_Heat Thermal / Aqueous Stress (pH 7, 80°C) NPG->Cond_Heat Cond_Sulfonyl Bis-sulfonyl Derivatives (Alkaline Conditions) NPG->Cond_Sulfonyl Path_Cyc Intramolecular Cyclization (Deprotonation & Attack) Cond_Base->Path_Cyc Path_Hyd Hydrolytic Cleavage (C-N Bond Scission) Cond_Heat->Path_Hyd Path_Decomp Double Decomposition (Isomerization) Cond_Sulfonyl->Path_Decomp Deg_Triazine 3-amino-1,2,4-benzotriazine 1-oxide Path_Cyc->Deg_Triazine Deg_Aniline 2-Nitroaniline + Cyanamide Path_Hyd->Deg_Aniline Deg_Diphenyl Dinitrodiphenylamine + SO2 Path_Decomp->Deg_Diphenyl

Figure 1: Bifurcated degradation pathways of nitrophenylguanidines under experimental stress.

Section 4: Self-Validating Protocol for NPG Degradation Mapping

To accurately map the degradation profile of a novel NPG derivative, you must use a self-validating experimental design. This protocol ensures that any observed degradation is an actual chemical transformation and not an artifact of poor solubility or analytical loss.

Step 1: Buffer Preparation & Matrix Spiking

  • Action: Prepare 50 mM phosphate buffers at pH 4.0, 7.0, and 10.0. Spike the NPG analyte to a final concentration of exactly 10 µM.

  • Causality: Utilizing a low concentration (10 µM) prevents solubility-driven precipitation and mitigates second-order intermolecular side reactions. This ensures the degradation follows pseudo-first-order kinetics, allowing for accurate half-life calculations.

Step 2: Thermal Stress Incubation

  • Action: Incubate the aliquots at 25°C, 40°C, and 60°C in light-protected amber HPLC vials.

  • Causality: Amber vials eliminate photolytic degradation variables, perfectly isolating the thermal and hydrolytic pathways. The temperature gradient allows you to plot the Arrhenius equation to determine the activation energy (

    
    ) of the cyclization versus hydrolysis pathways.
    

Step 3: Time-Course Quenching

  • Action: At predetermined intervals (0, 15, 30, 60, 120 mins), extract 100 µL aliquots and immediately quench with 100 µL of 1% Formic Acid in Acetonitrile.

  • Causality: Formic acid drops the pH below 3.0, instantly protonating the guanidine moiety. This arrests the base-catalyzed intramolecular nucleophilic attack, freezing the kinetic state of the sample. The acetonitrile precipitates buffer salts and stabilizes the organic degradants for LC-MS injection.

Step 4: LC-MS/MS Mass Balance Validation (The Self-Validating Step)

  • Action: Monitor the parent NPG mass transitions alongside the predicted degradants (e.g., m/z for 3-amino-1,2,4-benzotriazine 1-oxide and 2-nitroaniline).

  • Causality: This enforces a closed-loop mass balance. The molar loss of the parent NPG must equal the molar appearance of the degradants. If the total molarity drops over time, it immediately flags the presence of an unmonitored secondary pathway (e.g., polymerization or volatilization), validating whether your kinetic model is complete or flawed.

References

  • Kinetics of cyclization of N-substituted l-(2-nitrophenyl)-guanidines and mechanism of the cyclization reactions. Chemical Papers.

  • Nitrophenylsulfonyguaniden en hun splitsing door alkaliën. University of Groningen / CORE.1

  • e-EROS Encyclopedia of Reagents for Organic Synthesis (m-Nitrophenylguanidines). ResearchGate.2

  • Electrochemical behaviour of 2-nitrophenylguanidines. ResearchGate.3

Sources

Optimization

Technical Support Center: Solubility Optimization for 1-(2-Methyl-4-nitrophenyl)guanidine

Executive Summary 1-(2-Methyl-4-nitrophenyl)guanidine (CAS 796738-72-2) presents a classic "solubility cliff" challenge in physiological assays. Structurally, it combines a basic guanidine core with a hydrophobic nitroph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methyl-4-nitrophenyl)guanidine (CAS 796738-72-2) presents a classic "solubility cliff" challenge in physiological assays. Structurally, it combines a basic guanidine core with a hydrophobic nitrophenyl ring.[1]

The critical solubility determinant here is pKa .[1] While unsubstituted guanidine is highly basic (pKa ~13.6), the electron-withdrawing nitro group on the phenyl ring drastically lowers the pKa of this derivative to the 7.0–8.0 range [1, 2].[1] Consequently, at physiological pH (7.4), a significant fraction of the compound exists as the neutral, hydrophobic free base, leading to "crash-out" (precipitation) upon dilution from DMSO stocks.[1][2]

This guide provides a validated workflow to solubilize this compound without compromising assay integrity.

Part 1: The Fundamentals (Stock & Storage)

Q: What is the optimal solvent for stock preparation?

A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.[1]

  • Protocol: Prepare a 10 mM to 50 mM stock solution in anhydrous DMSO.

  • Why: The compound’s aromatic nitro group and methyl substitution create a rigid, hydrophobic lattice. DMSO disrupts these interactions effectively.[1]

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Warning: Avoid ethanol as a primary stock solvent if high concentrations (>10 mM) are required; its volatility leads to concentration drift, and it is less effective at breaking the crystal lattice of nitro-aromatics compared to DMSO [3].[1]

Q: I have the Nitrate salt form. Can I just dissolve it in water?

A: Proceed with caution. While the nitrate salt (CAS 152460-08-7 implies a related salt form) is initially water-soluble, dissolving it directly into a buffered solution at pH 7.4 can strip the proton, reverting it to the insoluble free base.

  • Best Practice: Dissolve the salt in DMSO or distilled water (which is slightly acidic due to atmospheric CO2) first.[1] Then dilute into the assay buffer.

Part 2: The "Crash-Out" Phenomenon (Aqueous Transition)

Q: Why does the compound precipitate when I add it to my assay buffer (pH 7.4)?

A: This is a thermodynamic inevitability driven by the pKa.[1]

At pH 7.4, the equilibrium shifts toward the neutral species.[1]



As the concentration of the neutral species exceeds its intrinsic solubility (

), micro-precipitates form.[1][2] These scatter light, causing false positives in optical assays (e.g., absorbance/fluorescence) or "loss of potency" in cell assays [4].[1][2]
Q: How do I prevent this precipitation?

A: Use the "Step-Down" Dilution Method or Complexation .

Method A: The "Step-Down" Dilution (For robust enzymes/cells)

Direct addition of 100% DMSO stock to buffer causes a local "shock" where local concentration is high and solubility is low.[1]

  • Intermediate Step: Dilute your 10 mM DMSO stock 1:10 into pure water or acidic buffer (pH 5.0) first.[1] This keeps the compound protonated and soluble.[1]

  • Final Step: Add this intermediate solution to your final assay well.

    • Result: The compound is rapidly dispersed before it can aggregate.[1]

Method B: Cyclodextrin Complexation (Recommended)

If your assay is sensitive to DMSO or requires pH 7.4 strictly, use 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
.[2]
  • Mechanism: The hydrophobic nitrophenyl ring enters the cyclodextrin cavity, shielding it from water, while the hydrophilic exterior keeps the complex soluble.

  • Protocol:

    • Prepare 20% (w/v) HP-

      
      -CD in your assay buffer.[1]
      
    • Dilute your compound into this vehicle.[1]

    • Use this as your working solution.

Part 3: Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the correct solubilization strategy based on your specific assay constraints.

SolubilityWorkflow Start Start: 1-(2-Methyl-4-nitrophenyl)guanidine (DMSO Stock) Check_pH Is Assay pH Fixed at > 7.0? Start->Check_pH Check_DMSO Is Assay DMSO Tolerant (>0.5%)? Check_pH->Check_DMSO Yes (Physiological) Method_Acid Method: Acidic Shift Buffer pH 6.0 - 6.5 Check_pH->Method_Acid No (Can lower pH) Method_CD Method: Complexation Add 5-10% HP-beta-CD Check_DMSO->Method_CD No (Sensitive Cells/Enzymes) Method_Serial Method: Serial Dilution Intermediate Step in Water Check_DMSO->Method_Serial Yes Precipitation Risk: Precipitation (False Positives) Method_Acid->Precipitation Low Risk Method_CD->Precipitation Lowest Risk Method_Serial->Precipitation If Conc > 50 µM

Figure 1: Decision tree for selecting the optimal solubilization strategy based on assay conditions.

Part 4: Validation & Quantitative Data

Solvent Compatibility Table

Use this table to determine the maximum safe limits for your assay system.

Solvent / AdditiveSolubility Limit (Est.)[1][2][3]Assay Tolerance (Enzymatic)Assay Tolerance (Cellular)Notes
DMSO > 50 mM< 5% v/v< 0.5% v/vStandard.[1][2] Causes cell lysis >1%.[1]
Ethanol ~ 10 mM< 5% v/v< 1% v/vVolatile.[1] Evaporation alters concentration.[1]
PBS (pH 7.4) < 50 µM (Risk)N/AN/AHigh Risk of precipitation.[1][2]
Acetate (pH 5.5) > 1 mMVariesPoorExcellent for chemical stability.[1][2]
HP-

-CD
> 5 mMHighHighBest for in vivo or sensitive cells.[1]
Q: How do I validate that the compound is actually dissolved in my assay?

A: Perform a Light Scattering Check .

  • Prepare the compound in your final assay buffer at 2x concentration.[1]

  • Measure Absorbance at 650 nm (or any non-absorbing wavelength).[1]

  • Criteria: If OD650 > 0.005 (above buffer blank), you have micro-precipitation.[1]

    • Action: Reduce concentration or switch to the Cyclodextrin method.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11246193, 1-(2-Methyl-4-nitrophenyl)guanidine.[1][2] Retrieved from [Link][1][2]

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution.[1] Butterworths.[1] (General reference for guanidine pKa shifts).

  • Assay Guidance Manual. Troubleshooting Insolubility of Novel Small Molecule Inhibitors. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1] Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Source for solubility-pH relationships).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-(2-Methyl-4-nitrophenyl)guanidine vs. 1-(2-Methyl-5-nitrophenyl)guanidine

Content Type: Technical Comparison Guide Subject: Regioisomerism in Tyrosine Kinase Inhibitor Synthesis & Impurity Profiling Audience: Medicinal Chemists, Process Chemists, and QA/QC Specialists Executive Summary In the...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Regioisomerism in Tyrosine Kinase Inhibitor Synthesis & Impurity Profiling Audience: Medicinal Chemists, Process Chemists, and QA/QC Specialists

Executive Summary

In the high-stakes landscape of pharmaceutical development, positional isomerism is not merely a structural nuance—it is often the determinant between a blockbuster drug and a toxic impurity. This guide compares 1-(2-Methyl-5-nitrophenyl)guanidine (the "5-nitro isomer") and 1-(2-Methyl-4-nitrophenyl)guanidine (the "4-nitro isomer").

While chemically similar, their roles are diametrically opposed:

  • The 5-Nitro Isomer: A critical intermediate in the synthesis of Imatinib (Gleevec) , the frontline therapy for Chronic Myeloid Leukemia (CML). Its meta-substitution pattern dictates the precise molecular geometry required for ATP-competitive inhibition.

  • The 4-Nitro Isomer: A common process impurity (often designated as Imatinib Impurity 47). Its presence results from regio-selectivity issues during early nitration steps and leads to a downstream analogue that lacks the necessary binding affinity, posing regulatory and efficacy risks.

Chemical Identity & Physical Properties

The primary difference lies in the position of the nitro group relative to the guanidine moiety on the toluene ring. This shift dramatically alters the electronic environment and the 3D shape of the molecule.

Feature1-(2-Methyl-5-nitrophenyl)guanidine 1-(2-Methyl-4-nitrophenyl)guanidine
Role Key Intermediate (API Precursor) Process Impurity / Structural Analogue
CAS Number 152460-08-7 (Nitrate salt)796738-72-2
Structure Nitro group at C5 (meta to guanidine)Nitro group at C4 (para to guanidine)
Molecular Formula C₈H₁₀N₄O₂ (Free base)C₈H₁₀N₄O₂ (Free base)
Melting Point 218–220 °C (Nitrate salt)~190–195 °C (varies by salt form)
Solubility Soluble in DMSO, MeOH (hot); Low in waterSoluble in DMSO; Distinct HPLC retention
Electronic Effect Nitro group withdraws from C5; activates C4/C6Nitro group withdraws from C4; activates C3/C5

Synthesis & Origin: The Regio-Selectivity Challenge

The divergence between these two molecules begins at the very start of the synthesis pipeline: the nitration of o-toluidine (2-methylaniline).

The Mechanism of Divergence
  • Desired Pathway (5-Nitro): To synthesize the Imatinib precursor, o-toluidine must be nitrated at the 5-position. However, the amino group is an ortho, para-director. Direct nitration favors the 4-nitro and 6-nitro isomers.

  • The Engineering Solution: To achieve the 5-nitro substitution, the amino group is typically protected (e.g., as an acetanilide) or specific conditions (high acid strength) are used to protonate the amine, altering the directing effect to meta. Alternatively, 2-chloro-4-nitrotoluene is used as a starting material, reacted with guanidine to yield the 5-nitro product directly.

  • The Impurity Pathway (4-Nitro): If the directing strategy fails or if the starting material contains 2-methyl-4-nitroaniline, the 4-nitro guanidine is formed. This isomer persists through the reaction with cyanamide, creating a "decoy" intermediate.

Experimental Workflow Diagram

G cluster_legend Legend key1 Starting Material key2 Desired Pathway key3 Impurity Pathway Start o-Toluidine (2-Methylaniline) Step1_Correct Protection/Nitration (Meta-direction) Start->Step1_Correct Controlled Conditions Step1_Wrong Direct Nitration (Para-direction) Start->Step1_Wrong Side Reaction Inter_5 2-Methyl-5-nitroaniline Step1_Correct->Inter_5 Inter_4 2-Methyl-4-nitroaniline Step1_Wrong->Inter_4 Prod_5 1-(2-Methyl-5-nitrophenyl)guanidine (The Hero) Inter_5->Prod_5 Guanidinylation Prod_4 1-(2-Methyl-4-nitrophenyl)guanidine (The Villain) Inter_4->Prod_4 Guanidinylation Reagent + Cyanamide / HNO3 Reagent->Prod_5 Reagent->Prod_4 Final_Drug Imatinib (Gleevec) Active Tyrosine Kinase Inhibitor Prod_5->Final_Drug Cyclization w/ Enaminone Final_Impurity Inactive Analogue (Impurity 47) Prod_4->Final_Impurity Co-Cyclization

Figure 1: The divergent synthesis pathways showing how the 4-nitro impurity arises alongside the desired 5-nitro intermediate.

Biological Activity & Mechanism of Action[2]

The "activity" of these guanidines is best understood through the lens of the final drug molecule they create. The guanidine moiety serves as the scaffold for the pyrimidine ring in Imatinib.

The 5-Nitro Isomer (Imatinib Precursor)
  • Structural Consequence: The 5-nitro group eventually becomes the amine that links the pyrimidine ring to the benzamide. This meta geometry creates a "kinked" conformation.

  • Mechanism: This kink allows Imatinib to insert its pyridine and pyrimidine rings into the hydrophobic pocket of the BCR-ABL tyrosine kinase , while the amide group forms critical hydrogen bonds with Glu286 and Asp381 .

  • Result: Potent inhibition of tumor cell proliferation (IC50 ~25-100 nM).

The 4-Nitro Isomer (Impurity Precursor)
  • Structural Consequence: The 4-nitro group places the linker in the para position relative to the methyl group.

  • Mechanism: This creates a linear, rod-like molecule. When this analogue attempts to bind to BCR-ABL, the linear geometry causes a steric clash with the activation loop of the kinase. It cannot adopt the compact conformation required to fit the ATP-binding site.

  • Result: Loss of potency (Inactive) and potential off-target toxicity. This highlights why the 4-nitro guanidine must be strictly controlled (<0.15% limits).

Experimental Protocols

Protocol A: Synthesis of 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate

This protocol yields the desired intermediate for Imatinib synthesis.

  • Preparation: Dissolve 2-methyl-5-nitroaniline (15.2 g, 0.1 mol) in ethanol (100 mL).

  • Acidification: Add concentrated nitric acid (HNO₃, 6.5 mL) dropwise to form the aniline nitrate salt.

  • Condensation: Add a 50% aqueous solution of cyanamide (12.6 g, 0.3 mol).

  • Reflux: Heat the mixture to reflux (80-85 °C) for 16–24 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool the reaction mixture to 0 °C. The product precipitates as a nitrate salt.

  • Purification: Filter the solid and wash with cold ethanol/ether. Recrystallize from water/ethanol to remove unreacted aniline.

  • Yield: Expected yield 65–75%. MP: 218–220 °C.

Protocol B: HPLC Separation of Isomers (Impurity Control)

To ensure the absence of the 4-nitro isomer.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (Nitro group absorbance).

  • Differentiation:

    • The 5-nitro isomer (more polar due to meta-nitro/amine interaction) typically elutes earlier.

    • The 4-nitro isomer (more lipophilic due to para-symmetry) typically elutes later.

References

  • Smolecule. (2023). 1-(2-Methyl-5-nitrophenyl)guanidine nitrate: Properties and Applications. Retrieved from

  • BenchChem. (2025).[1][2] Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline. Retrieved from

  • LGC Standards. Imatinib Impurity Standards and Reference Materials. Retrieved from

  • Organic Syntheses. Nitroguanidine Synthesis Procedures. Coll. Vol. 1, p.399 (1941). Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 11234346 (1-(2-Methyl-5-nitrophenyl)guanidine). Retrieved from

Sources

Comparative

Section 1: Comparative Methodologies for Cross-Reactivity Assessment

Title: Comparative Guide: Cross-Reactivity Studies of 1-(2-Methyl-4-nitrophenyl)guanidine in Imatinib Impurity Profiling Introduction 1-(2-Methyl-4-nitrophenyl)guanidine (frequently handled as its nitrate salt, CAS: 7967...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Cross-Reactivity Studies of 1-(2-Methyl-4-nitrophenyl)guanidine in Imatinib Impurity Profiling

Introduction 1-(2-Methyl-4-nitrophenyl)guanidine (frequently handled as its nitrate salt, CAS: 796738-73-3) is a critical process impurity generated during the synthesis of the blockbuster tyrosine kinase inhibitor, Imatinib Mesylate[1][2]. Structurally, it is a positional isomer of the intended synthetic intermediate, 1-(2-methyl-5-nitrophenyl)guanidine. Because nitroaromatic compounds frequently carry structural alerts for DNA reactivity and mutagenicity, regulatory bodies mandate their strict monitoring under the ICH M7 guidelines to limit potential carcinogenic risk to patients[3][4].

The primary analytical challenge in quantifying 1-(2-Methyl-4-nitrophenyl)guanidine lies in its high structural similarity to both the 5-nitro isomer and the final Active Pharmaceutical Ingredient (API). This guide objectively compares the cross-reactivity profiles of two leading analytical methodologies—Monoclonal Antibody (mAb)-based Immunoassays (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing actionable, self-validating experimental protocols for drug development professionals.

When screening for trace genotoxic impurities, researchers must balance assay throughput with absolute specificity.

  • Immunoassay (ELISA): Offers rapid, high-throughput screening suitable for early-stage process monitoring. However, the paratope of the antibody often struggles to distinguish between the 4-nitro and 5-nitro positions on the toluene ring, leading to significant cross-reactivity and potential false positives.

  • LC-MS/MS (MRM Mode): The gold standard for eliminating cross-reactivity. Because the 4-nitro and 5-nitro isomers possess identical molecular weights and nearly identical mass fragmentation patterns, mass spectrometry alone cannot differentiate them[5]. Absolute specificity is achieved entirely through advanced chromatographic separation prior to ionization[6].

Section 2: Data Presentation (Quantitative Comparison)

The following table summarizes the cross-reactivity (CR%) of a standard competitive ELISA versus an optimized LC-MS/MS MRM method when targeting 1-(2-Methyl-4-nitrophenyl)guanidine.

AnalyteStructural RelationshipELISA CR (%)LC-MS/MS CR (%)
1-(2-Methyl-4-nitrophenyl)guanidine Target Impurity 100.0% 100.0%
1-(2-Methyl-5-nitrophenyl)guanidinePositional Isomer42.5%< 0.1%
Imatinib MesylateFinal API0.8%< 0.01%
MPBAUnrelated Process Impurity< 0.1%< 0.01%

Note: LC-MS/MS cross-reactivity is effectively zero due to baseline chromatographic resolution of the isomers prior to detection[6].

Section 3: Experimental Protocols

Protocol A: Competitive ELISA for High-Throughput Screening

Design Rationale: This protocol uses a homologous competitive format. To ensure a self-validating system that prevents false positives caused by carrier-protein recognition, the coating conjugate deliberately uses a different carrier protein than the original immunogen.

  • Plate Coating: Coat 96-well microtiter plates with 100 µL/well of BSA-conjugated 1-(2-Methyl-4-nitrophenyl)guanidine (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Causality: BSA is strictly utilized here assuming the primary mAb was raised against an Ovalbumin (OVA) conjugate. This mismatched carrier strategy eliminates carrier-protein cross-reactivity.

  • Blocking: Wash plates 3x with PBST. Add 200 µL/well of 5% non-fat dry milk in PBST. Incubate for 2 hours at 37°C.

    • Causality: The highly hydrophobic nature of the nitro-aromatic ring promotes non-specific binding to bare polystyrene. Heavy protein blocking establishes a reliable baseline with minimal background noise.

  • Competitive Binding: Add 50 µL of the sample (or standard) and 50 µL of the HRP-conjugated anti-target mAb simultaneously to each well. Incubate for 1 hour at room temperature.

  • Detection: Wash 5x with PBST. Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.

Protocol B: LC-MS/MS MRM Optimization (High Specificity)

Design Rationale: Because the positional isomers share identical precursor and product ions, the method relies entirely on stationary phase chemistry to eliminate cross-reactivity[6].

  • Sample Preparation: Dissolve the Imatinib API sample in Methanol:Water (50:50, v/v) to a concentration of 10 mg/mL. Spike a parallel sample with known concentrations of the impurity standard to validate recovery and matrix effects.

  • Chromatographic Separation: Inject 2 µL onto a Charged Surface Hybrid (CSH) Phenyl-Hexyl column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Causality: A standard C18 column often fails to resolve the 4-nitro and 5-nitro isomers. The CSH Phenyl-Hexyl stationary phase is explicitly chosen because it leverages

      
       interactions between the column's phenyl rings and the analyte's nitroaromatic system, achieving baseline resolution and driving cross-reactivity to <0.1%[6].
      
  • MS/MS Detection: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the guanidine derivative. The temporal separation ensures the detector only measures the 4-nitro isomer at its specific retention time.

Section 4: Mandatory Visualization

Workflow A 1-(2-Methyl-4-nitrophenyl)guanidine (Imatinib Impurity 5) B Cross-Reactivity Assessment A->B C Immunoassay (ELISA) mAb-based Screening B->C D LC-MS/MS (MRM) Chromatographic Separation B->D E High CR% (~42.5%) Interference from 5-nitro isomer C->E F Negligible CR% (<0.1%) Baseline Isomer Resolution D->F G ICH M7 Regulatory Reporting E->G F->G

Caption: Workflow comparing ELISA and LC-MS/MS cross-reactivity for 1-(2-Methyl-4-nitrophenyl)guanidine.

References[1] Klivon. "2-Methyl-4-nitrophenylguanidine Nitrate | CAS Number 796738-73-3". Source: Klivon Reference Standards. URL: https://klivon.com[2] Allmpus. "Imatinib Mesylate - Research and Development". Source: Allmpus. URL: https://allmpus.com[3] National Institutes of Health (NIH). "Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals". Source: PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/[6] ResearchGate. "LC-MS/MS method for determination of potential genotoxic impurities in imatinib mesylate". Source: Der Pharma Chemica. URL: https://www.researchgate.net[5] Waters Corporation. "Analysis of Genotoxic Impurities of Imatinib Mesylate by LC-MS from Early Development to Routine Monitoring". Source: Waters Application Notes. URL: https://www.waters.com[7] LCMS.cz. "Modernized Impurity Analysis of the Kinase Inhibitor Imatinib by High-Resolution LC With MS-Compatible Mobile Phases". Source: LCMS. URL: https://www.lcms.cz[4] International Council for Harmonisation (ICH). "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2)". Source: ICH Guidelines. URL:https://www.ich.org

Sources

Validation

Structure-activity relationship of 2-methyl-nitrophenyl-guanidines

Executive Summary The 2-methyl-nitrophenyl-guanidine scaffold (specifically the 1-(2-methyl-5-nitrophenyl)guanidine isomer) represents a "privileged structure" in modern medicinal chemistry, serving as the critical pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-nitrophenyl-guanidine scaffold (specifically the 1-(2-methyl-5-nitrophenyl)guanidine isomer) represents a "privileged structure" in modern medicinal chemistry, serving as the critical pharmacophore precursor for Type II Tyrosine Kinase Inhibitors (TKIs) , most notably Imatinib (Gleevec) .

While simple aryl-guanidines act as sodium channel blockers or alpha-2 agonists, the specific substitution pattern of the 2-methyl group ortho to the guanidine (and subsequent pyrimidine) linkage is not merely structural—it is a conformational control element . This "Flag Methyl" group restricts bond rotation, locking the molecule into a conformation that selectively binds the inactive (DFG-out) state of Abl-kinase, thereby conferring high specificity over other kinases (e.g., Src).

This guide compares the SAR of this scaffold against des-methyl alternatives and non-nitro precursors , providing experimental data on kinase selectivity and synthetic cyclization pathways relevant to Hypoxia-Activated Prodrugs (HAPs) .

Chemical Scaffold Analysis

The scaffold consists of three distinct functional zones, each contributing to the SAR:

ZoneFunctional GroupRole in SAR
A Guanidine Head Reactivity Center: Acts as a 1,3-binucleophile for pyrimidine ring formation (in TKIs) or cyclization to benzotriazine-1-oxides (in HAPs). pKa: ~13.6 (highly basic), ensuring protonation at physiological pH if unsubstituted.
B 2-Methyl Group The "Selectivity Switch": Provides steric bulk that hinders rotation around the C(phenyl)-N bond. This "ortho-effect" forces the phenyl ring to twist perpendicular to the guanidine/pyrimidine plane, fitting the hydrophobic pocket of Abl kinase.
C Nitro Group Electronic Modulator: Strongly electron-withdrawing (-I, -M). 1. Increases the electrophilicity of the ring for nucleophilic attacks. 2. Serves as a "masked" amine for late-stage solubilizing group attachment (e.g., the piperazinyl-methyl moiety in Imatinib).

SAR Deep Dive: The "Flag Methyl" Effect in Kinase Inhibition

The most critical application of this scaffold is its conversion into the N-(2-methyl-5-aminophenyl)pyrimidine core. The SAR comparison below demonstrates why the 2-methyl substitution is non-negotiable for high-efficacy TKIs.

Mechanism of Action: Conformational Selection
  • Without 2-Methyl (Alternative A): The molecule adopts a planar conformation, allowing it to bind promiscuously to both active and inactive kinase conformations (Type I inhibition), leading to poor selectivity (e.g., inhibiting Src and Abl equally).

  • With 2-Methyl (The Product): The steric clash between the methyl group and the pyrimidine hydrogen forces the phenyl ring out of plane. This conformation is sterically excluded from the "active" kinase active site but fits perfectly into the inactive (DFG-out) conformation of Abl kinase.

Comparative Performance Data: Abl vs. Src Selectivity

Table 1: Impact of the 2-Methyl Substituent on Kinase Inhibitory Potency (IC50)

Compound VariantStructure DescriptionAbl Kinase IC50 (nM)c-Kit IC50 (nM)Src Kinase IC50 (nM)Selectivity Ratio (Src/Abl)
2-Methyl Analog (Imatinib Precursor) Standard Scaffold 38 410 >10,000 >260 (Highly Selective)
Des-Methyl Analog Removal of 2-Me group3501,2006.00.017 (Src Selective)
2-Chloro Analog Cl replaces Me (Steric/Electronic hybrid)45550>5,000>100 (Selective)
6-Methyl Analog Methyl moved to 6-position>10,000>10,000N/AInactive (Steric Clash)

Data synthesized from seminal SAR studies on phenylamino-pyrimidines (Zimmermann et al., Nature).

Key Insight: The 2-methyl group does not just "fit" a pocket; it penalizes binding to off-targets (like Src) that require a planar ligand conformation.

Secondary Domain: Hypoxia-Activated Cyclization

Beyond kinases, 2-nitrophenyl-guanidines possess a unique reactivity: under hypoxic (reducing) or basic conditions, they cyclize to form 1,2,4-benzotriazine-1-oxides , a class of DNA-damaging agents active in solid tumors.

Cyclization Pathway Diagram

CyclizationSAR Precursor 2-Methyl-5-Nitrophenyl-Guanidine Intermediate Nitroso-Guanidine Intermediate Precursor->Intermediate Bioreduction (Hypoxia) (-O) Note1 Nitro group position critical for cyclization rate Precursor->Note1 Product 1,2,4-Benzotriazine-1-oxide (Cytotoxic Core) Intermediate->Product Intramolecular Cyclization (-H2O) Note2 Guanidine N-substitution modulates solubility Product->Note2

Caption: Bioreductive cyclization of the nitrophenyl-guanidine scaffold into the bioactive benzotriazine core.

Experimental Protocols

Protocol A: Synthesis of 1-(2-Methyl-5-nitrophenyl)guanidine Nitrate

This protocol yields the high-purity intermediate required for Type II kinase inhibitor synthesis.

  • Reagents: 2-Methyl-5-nitroaniline (1.0 eq), Nitric acid (65%, 1.0 eq), Cyanamide (50% aq. solution, 1.5 eq), Ethanol.

  • Acidification: Dissolve aniline in ethanol. Add nitric acid dropwise at 0°C to form the aniline nitrate salt.

  • Guanylation: Add cyanamide solution slowly.

  • Reflux: Heat the mixture to reflux (85°C) for 16–24 hours. The solution will darken as the guanidine forms.

  • Isolation: Cool to 0°C. The nitrate salt of the product precipitates as a white/pale yellow solid.

  • Purification: Filter and wash with cold ethanol/diethyl ether (1:1). Recrystallize from ethanol if MP < 200°C.

    • Quality Check: 1H NMR (DMSO-d6) should show characteristic guanidine protons at δ ~7.3 ppm and methyl singlet at δ 2.3 ppm.

Protocol B: Kinase Selectivity Assay (FRET-based)

To validate the "Flag Methyl" effect.

  • System: LanthaScreen Eu Kinase Binding Assay (ThermoFisher).

  • Preparation: Dilute compounds (2-Me vs Des-Me variants) in DMSO (1% final).

  • Incubation: Mix Kinase (Abl or Src), AlexaFluor-labeled Tracer, and Eu-labeled antibody.

  • Measurement: Incubate for 60 min at RT. Measure TR-FRET signal (Excitation 340 nm, Emission 665/615 nm).

  • Analysis: Plot % Displacement vs. Log[Concentration].

    • Validation: The 2-Methyl variant should show >100-fold shift in IC50 between Abl (high affinity) and Src (low affinity).

References

  • Zimmermann, J., et al. (1996). Potent and selective inhibitors of the Abl-kinase: phenylamino-pyrimidine (PAP) derivatives.Bioorganic & Medicinal Chemistry Letters , 6(11), 1221-1226. Link

  • Nagar, B., et al. (2002). Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571).Cancer Research , 62(15), 4236-4243. Link

  • Fancelli, D., et al. (2006). The "gatekeeper" residue in protein kinases: a key to selectivity and drug resistance.Journal of Medicinal Chemistry , 49(24), 7247-7251. Link

  • Krivosudský, L., et al. (2000). Kinetics of cyclization of N-substituted 1-(2-nitrophenyl)guanidines and mechanism of the cyclization reactions.Chemical Papers , 54(3), 152-158. Link

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug.Nature Reviews Drug Discovery , 1(7), 493-502. Link

Comparative

Benchmarking 1-(2-Methyl-4-nitrophenyl)guanidine: Kinase Profiling of an Imatinib Synthesis Impurity

In the lifecycle of targeted oncology drugs, the synthesis of active pharmaceutical ingredients (APIs) inevitably generates positional isomers and synthetic intermediates. 1-(2-Methyl-4-nitrophenyl)guanidine (CAS 796738-...

Author: BenchChem Technical Support Team. Date: March 2026

In the lifecycle of targeted oncology drugs, the synthesis of active pharmaceutical ingredients (APIs) inevitably generates positional isomers and synthetic intermediates. 1-(2-Methyl-4-nitrophenyl)guanidine (CAS 796738-72-2) is a key synthetic impurity related to the production of Imatinib (Gleevec), a revolutionary BCR-ABL1 tyrosine kinase inhibitor [11]. It is a positional isomer of 1-(2-Methyl-5-nitrophenyl)guanidine, the primary intermediate that eventually forms the aminopyrimidine core of Imatinib.

For drug development professionals and quality control scientists, benchmarking such impurities against established kinase inhibitors is a regulatory and pharmacological necessity. This guide objectively compares the kinase inhibitory profile of 1-(2-Methyl-4-nitrophenyl)guanidine against known Type I, Type II, and pan-kinase inhibitors to evaluate potential off-target activity and validate its safety profile.

Mechanistic Rationale: The Structural Basis of Inhibition

The causality behind benchmarking this specific impurity lies in its chemical structure. The guanidine moiety is a well-documented pharmacophore capable of acting as a bidentate hydrogen bond donor within the ATP-binding hinge region of various kinases.

However, effective kinase inhibition—particularly the stabilization of the "DFG-out" inactive conformation targeted by Imatinib—requires extensive hydrophobic interactions. Imatinib utilizes an N-(3-pyridinyl)pyrimidin-2-amine group to anchor into the adenine pocket, while its piperazine-benzamide tail extends into the hydrophobic allosteric site. Because 1-(2-Methyl-4-nitrophenyl)guanidine lacks these critical extensions, we hypothesize that it cannot achieve the binding enthalpy required for kinase inhibition. To validate this, we benchmark the impurity against:

  • Imatinib: A Type II inhibitor (binds the inactive DFG-out conformation).

  • Dasatinib: A highly potent Type I inhibitor (binds the active DFG-in conformation).

  • Staurosporine: A broad-spectrum, ATP-competitive pan-kinase inhibitor.

Comparative Inhibitor Profiling

To objectively evaluate the pharmacological inertness of the impurity, we quantified its half-maximal inhibitory concentration (IC50) against three primary targets of the aminopyrimidine drug class: ABL1, c-KIT, and PDGFRα.

Table 1: In Vitro Kinase IC50 Profiling
CompoundInhibitor ClassABL1 IC50 (nM)c-KIT IC50 (nM)PDGFRα IC50 (nM)
Imatinib Type II25410120
Dasatinib Type I0.8528
Staurosporine Pan-Kinase325
1-(2-Methyl-4-nitrophenyl)guanidine Synthetic Impurity>10,000>10,000>10,000
Table 2: Cellular Viability in BCR-ABL+ K562 Cells

In vitro biochemical assays were corroborated using a cell-based viability model to account for membrane permeability and intracellular target engagement.

Compound K562 EC50 (nM) Maximum Growth Inhibition (%)
Imatinib 260 98%
Dasatinib 1.2 100%

| 1-(2-Methyl-4-nitrophenyl)guanidine | >50,000 | <5% |

Data Synthesis: The benchmarking data confirms that the isolated guanidine-nitrophenyl scaffold is pharmacologically inert against these kinase targets. The structural truncation prevents the molecule from competing with ATP, resulting in no measurable biochemical or cellular inhibition.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the benchmarking data was generated using self-validating assay systems equipped with internal controls (Z'-factor > 0.7) and vehicle normalization.

Protocol 1: High-Throughput TR-FRET Kinase Assay (ABL1)

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) was selected over standard radiometric assays because it eliminates interference from auto-fluorescent compounds, ensuring high-fidelity data for impurity screening. This protocol is adapted from the [5].

  • Buffer Preparation: Prepare 1X Kinase Reaction Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% BRIJ-35 to prevent non-specific protein binding.

  • Compound Titration: Serially dilute 1-(2-Methyl-4-nitrophenyl)guanidine, Imatinib, Dasatinib, and Staurosporine in 100% DMSO. Transfer to a 384-well low-volume assay plate, ensuring a final assay DMSO concentration of 1% to maintain enzyme stability.

  • Enzyme & Substrate Addition: Add 5 µL of purified ABL1 kinase (titrated to its EC80 concentration) and 200 nM of fluorescein-labeled poly-GT substrate per well.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP at its apparent Km (10 µM). Incubate the plate in the dark for 1 hour at room temperature.

  • Detection Reagent Addition: Terminate the reaction by adding 10 µL of TR-FRET dilution buffer containing 20 mM EDTA (to chelate Mg2+ and stop catalysis) and 2 nM Terbium (Tb)-labeled anti-phosphotyrosine antibody.

  • Readout & Analysis: Incubate for 30 minutes. Measure fluorescence emission at 495 nm (fluorescein acceptor) and 520 nm (terbium donor) using a time-resolved microplate reader. Calculate the 520/495 emission ratio and fit the data to a four-parameter logistic curve to determine IC50 values.

Workflow Step1 1. Compound Titration (1% DMSO) Step2 2. ABL1 Kinase + ATP Incubation Step1->Step2 Step3 3. TR-FRET Ab + EDTA Addition Step2->Step3 Step4 4. Fluorescence Readout (IC50) Step3->Step4

Figure 1: High-throughput TR-FRET kinase assay workflow for inhibitor benchmarking.

Protocol 2: K562 Cell Viability Assay

This protocol validates the biochemical findings in a live-cell model driven by the BCR-ABL1 fusion protein, utilizing ATP quantitation as a proxy for metabolic viability.

  • Cell Seeding: Seed K562 cells (human chronic myelogenous leukemia, BCR-ABL+) at a density of 5,000 cells/well in a 96-well opaque white plate using RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat the cells with a 10-point dose-response curve of the test compounds (0.1 nM to 50 µM). Include 1% DMSO as a vehicle control and 10 µM Staurosporine as a positive control for maximum cell death. Incubate for 72 hours at 37°C, 5% CO2.

  • Lysis & Detection: Add CellTiter-Glo® reagent at a 1:1 volume ratio to the cell culture medium. Shake the plate at 500 rpm for 2 minutes to induce complete cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Quantification: Record the luminescent signal. Normalize the raw relative light units (RLU) against the DMSO vehicle control to calculate the percentage of viable cells and derive the EC50.

Pathway BCR_ABL BCR-ABL1 Kinase (Constitutively Active) STAT5 STAT5 Pathway BCR_ABL->STAT5 RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Imatinib Imatinib / Dasatinib (Potent Inhibitors) Imatinib->BCR_ABL Blocks ATP Site Impurity 1-(2-Methyl-4-nitrophenyl)guanidine (Inactive Impurity) Impurity->BCR_ABL No Binding Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_AKT->Proliferation

Figure 2: BCR-ABL1 signaling network and comparative inhibitory nodes of tested compounds.

References
  • "Identification of Small Molecules that Disrupt Signaling between ABL and Its Positive Regulator RIN1", PubMed Central,[Link]

  • "Detection of Two Genotoxic Impurities in Drug Substance and Preparation of Imatinib Mesylate by LC–MS/MS", ResearchGate,[Link]

Validation

In vivo efficacy comparison of 4-nitro vs 5-nitro tolylguanidine derivatives

An In-Depth Comparative Guide to the In Vivo Efficacy of 4-Nitro vs. 5-Nitro Tolylguanidine Derivatives This guide provides a technical comparison of 4-nitro-o-tolylguanidine and 5-nitro-o-tolylguanidine derivatives, foc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the In Vivo Efficacy of 4-Nitro vs. 5-Nitro Tolylguanidine Derivatives

This guide provides a technical comparison of 4-nitro-o-tolylguanidine and 5-nitro-o-tolylguanidine derivatives, focusing on their pharmacological profiles as Sigma Receptor (σR) modulators. While the parent compound, 1,3-di-o-tolylguanidine (DTG) , is a gold-standard mixed σ1/σ2 receptor ligand, the introduction of a nitro group at the 4- or 5-position of the tolyl ring significantly alters electronic distribution, lipophilicity, and metabolic stability. This guide analyzes their in vivo efficacy , binding affinity (Ki) , and signal transduction pathways , offering critical insights for researchers developing novel antipsychotic or neuroprotective agents.

Structural & Physicochemical Characterization

The positional isomerism of the nitro group (an electron-withdrawing group, EWG) relative to the guanidine moiety and the methyl group dictates the compound's pharmacokinetics.

  • Scaffold: N,N'-di-(2-methylphenyl)guanidine (DTG) core.

  • Substitution: Mononitration or dinitration on the aryl rings.

  • Numbering: Relative to the amine attachment (C1) and methyl group (C2).[1]

    • 4-Nitro Isomer: Nitro group para to the guanidine nitrogen.

    • 5-Nitro Isomer: Nitro group para to the methyl group.

Table 1: Physicochemical Profile Comparison
Property4-Nitro-o-tolylguanidine Derivative5-Nitro-o-tolylguanidine DerivativeImpact on Efficacy
Electronic Effect Strong resonance withdrawal from Guanidine N.Inductive withdrawal; Resonance with Methyl.4-Nitro reduces pKa of guanidine more significantly, affecting membrane permeability.
LogP (Lipophilicity) ~2.8 (Predicted)~3.1 (Predicted)5-Nitro is more lipophilic, enhancing Blood-Brain Barrier (BBB) penetration.
Metabolic Stability Moderate; prone to nitro-reduction.High; sterically shielded by methyl group.5-Nitro shows prolonged half-life (

) in vivo.
σ1 Receptor Affinity (

)
15 – 30 nM5 – 12 nM5-Nitro retains higher affinity due to preserved hydrophobic pocket interaction.
σ2 Receptor Affinity (

)
45 – 80 nM18 – 25 nM5-Nitro exhibits balanced σ1/σ2 profile similar to parent DTG.

Expert Insight: The 5-nitro isomer is generally preferred for CNS targeting because the nitro group at the 5-position (para to methyl) creates a linear hydrophobic vector that aligns well with the Sigma-1 receptor's hydrophobic binding pocket, whereas the 4-position (para to nitrogen) interferes with the critical cation-π interaction of the guanidinium headgroup.

Mechanism of Action: Sigma Receptor Signaling

Both derivatives function as Sigma Receptor Modulators , but their downstream effects differ due to varying residence times and receptor subtype selectivity.

  • Sigma-1 Receptor (σ1R): A chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Agonism promotes neuroprotection and synaptic plasticity.

  • Sigma-2 Receptor (σ2R): Regulates calcium release and is implicated in tumor cell proliferation and motor function.

Diagram 1: Sigma-1 Receptor Chaperone Pathway

SigmaPathway Ligand Nitro-Tolylguanidine (Ligand) Sig1R Sigma-1 Receptor (at MAM) Ligand->Sig1R Binds Dissoc Dissociation of Sig1R-BiP Complex Ligand->Dissoc Triggers BiP BiP (GRP78) Inhibitory Chaperone Sig1R->BiP Normally Bound (Inactive) IP3R IP3 Receptor Stabilization Sig1R->IP3R Chaperones Dissoc->Sig1R Activates CaFlow Ca2+ Flux (ER to Mitochondria) IP3R->CaFlow Modulates ATP Increased ATP Production CaFlow->ATP Enhances Survival Neuroprotection & Plasticity ATP->Survival Result

Caption: Activation of the Sigma-1 Receptor by tolylguanidine ligands triggers dissociation from BiP, stabilizing IP3 receptors and enhancing mitochondrial bioenergetics.[2]

In Vivo Efficacy Comparison

Experimental data derived from rodent models (e.g., locomotor activity, forced swim test) highlights the functional divergence of these isomers.

A. Antipsychotic Potential (Locomotor Inhibition)
  • Protocol: Mice injected (i.p.) with ligand (10–40 mg/kg) followed by amphetamine challenge.

  • 4-Nitro Derivative: Shows weak inhibition of amphetamine-induced hyperactivity. The electron withdrawal at the para-position weakens the interaction with the receptor's aspartate residue, leading to rapid dissociation (fast

    
    ).
    
  • 5-Nitro Derivative: Exhibits potent dose-dependent inhibition, comparable to Haloperidol but without extrapyramidal side effects (EPS). The 5-nitro substitution maintains the optimal "umbrella" conformation required for σ2 antagonism.

B. Antinociception (Pain Relief)
  • Protocol: Formalin test (Phase II inflammatory pain).

  • 4-Nitro Derivative: Ineffective.

  • 5-Nitro Derivative: Significantly reduces paw licking time. Mechanism involves modulation of NMDA receptor activity via the σ1R-NR1 subunit interaction.

Table 2: Comparative In Vivo Data (Murine Models)
AssayDose (mg/kg)4-Nitro Derivative Response5-Nitro Derivative Response
Amphetamine Hyperactivity 20 (i.p.)15% Inhibition (ns)65% Inhibition (p<0.01)
Forced Swim Test (Depression) 10 (i.p.)No effect40% Reduction in Immobility
Rotarod (Motor Toxicity) 50 (i.p.)No impairmentMild impairment at high doses
LD50 (Acute Toxicity) -~120 mg/kg~180 mg/kg (Safer)

Experimental Workflow: Synthesis & Validation

To verify these findings, the following synthesis and testing protocol is recommended.

Diagram 2: Synthesis & Testing Workflow

Workflow Start Start: o-Toluidine Nitration Nitration (HNO3/H2SO4) Start->Nitration Isomers Isomer Separation (4-NO2 vs 5-NO2) Nitration->Isomers Frac. Cryst. Guan Guanidinylation (CNBr or Cyanamide) Isomers->Guan Parallel Synthesis Binding In Vitro Binding (Radioligand Assay) Guan->Binding Ki Determination InVivo In Vivo Efficacy (Behavioral Models) Binding->InVivo Lead Selection

Caption: Step-by-step workflow from precursor nitration to in vivo validation of guanidine derivatives.

Protocol: Radioligand Binding Assay (Self-Validating)
  • Preparation: Prepare membrane homogenates from guinea pig brain (rich in σ1) and rat liver (rich in σ2).

  • Ligands: Use

    
     (specific for σ1) and 
    
    
    
    (in the presence of (+)-pentazocine to mask σ1) for σ2.
  • Incubation: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of the nitro-tolylguanidine test compounds for 120 min at 25°C.
  • Validation: Nonspecific binding must be defined using 10 µM Haloperidol. If nonspecific binding >20%, the assay is invalid.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Weber, E., et al. (1986). "1,3-Di(2-[5-3H]tolyl)guanidine: A selective ligand that labels sigma-type receptors for psychotomimetic opiates and antipsychotic drugs." Proceedings of the National Academy of Sciences, 83(22), 8784-8788. Link

  • Hellewell, S. B., & Bowen, W. D. (1990). "A sigma-like binding site in rat pheochromocytoma (PC12) cells: decreased affinity for (+)-benzomorphans and lower molecular weight suggest a different sigma receptor form from that of guinea pig brain." Brain Research, 527(2), 244-253. Link

  • Mach, R. H., et al. (2004). "Sigma-2 receptors as potential biomarkers of proliferation in breast cancer." Cancer Research, 64(1), 207-214. Link

  • Mestres, J., et al. (2011). "Ligand-based approach to the prediction of sigma-1 receptor affinity." European Journal of Medicinal Chemistry, 46(5), 1815-1826. Link

  • BenchChem Technical Support. (2025). "Structure-Activity Relationship of Nitro-Aryl Derivatives." BenchChem Technical Guides. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(2-Methyl-4-nitrophenyl)guanidine

Executive Safety Summary 1-(2-Methyl-4-nitrophenyl)guanidine is a functionalized guanidine derivative featuring a nitro-aromatic core. While often used as a synthetic intermediate, its structure dictates a specific risk...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

1-(2-Methyl-4-nitrophenyl)guanidine is a functionalized guanidine derivative featuring a nitro-aromatic core. While often used as a synthetic intermediate, its structure dictates a specific risk profile combining the basicity of guanidines with the potential toxicity and energetic sensitivity of nitro-aromatics.

Critical Hazards (GHS Classification based on SAR):

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed or inhaled).[1]

  • Skin/Eye Irritation: Category 2/2A (Causes serious irritation).[1]

  • Specific Target Organ Toxicity (STOT-SE): Category 3 (Respiratory irritation).[1]

  • Energetic Potential: Nitroguanidine moieties can exhibit thermal instability. Avoid shock, friction, and high heat. [2]

The Core Directive: Treat this compound as a sensitizer and potential energetic material . Standard "lab coat and glasses" protocols are insufficient for solid handling due to dust inhalation risks and static discharge potential.

PPE Selection Matrix

This matrix is designed to prevent permeation and inhalation. Nitrile is the standard, but breakthrough times for nitro-aromatics in solution can be surprisingly short.

ComponentStandard Operation (mg scale)High-Risk Operation (Scale-up / Spills)Technical Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate Liner (e.g., Silver Shield) under NitrileNitro-aromatics can permeate nitrile.[3] Double gloving provides a "color-break" indicator system and extends breakthrough time.
Respiratory Fume Hood (Face velocity: 100 fpm)P100/N95 Respirator + Fume HoodInhalation of dust is the primary route of exposure. The nitro group poses a risk of methemoglobinemia if inhaled in quantity.
Eye/Face Chemical Splash Goggles Face Shield + GogglesSafety glasses do not seal against airborne dust. Goggles are mandatory for powders.
Body Lab Coat (Cotton/Poly) + Long SleevesTyvek® Coverall + ApronSynthetic clothes can generate static. Cotton is preferred to reduce spark risk with nitro compounds.
Footwear Closed-toe, leather/syntheticChemical Resistant BootiesPrevent accumulation of dust on shoelaces which tracks chemicals home.

PPE Decision Logic (Visualization)

The following decision tree guides your PPE selection based on the specific interaction type.

PPE_Decision_Tree Start Start: Define Activity Q1 Is the compound in SOLID (Powder) form? Start->Q1 Q2 Is it in SOLUTION? Q1->Q2 No Solid_Risk Risk: Dust Inhalation & Static Discharge Q1->Solid_Risk Yes Liquid_Risk Risk: Skin Absorption & Splash Q2->Liquid_Risk Yes PPE_Solid PROTOCOL A (Solid): 1. Fume Hood (Sash <18") 2. Double Nitrile Gloves 3. Anti-static Gun usage Solid_Risk->PPE_Solid PPE_Liquid PROTOCOL B (Liquid): 1. Splash Goggles 2. Double Nitrile (Change every 30m) 3. Impervious Apron Liquid_Risk->PPE_Liquid Spill EMERGENCY (Spill > 1g): 1. Evacuate Area 2. Don P100 Respirator 3. Use Silver Shield Gloves PPE_Solid->Spill Spill Occurs PPE_Liquid->Spill Spill Occurs

Figure 1: Decision logic for selecting Personal Protective Equipment based on the physical state of the reagent.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Context: Static electricity is a major risk with dry nitro-compounds.

  • Engineering Control: Operate strictly within a certified chemical fume hood.

  • Static Mitigation: Use an ionizing fan or anti-static gun on the weighing boat and spatula before contact.

  • Technique: Do not pour from the bottle. Use a disposable spatula to transfer small amounts.

  • Hygiene: Wipe the exterior of the stock bottle with a damp paper towel (water/surfactant) before returning it to storage to remove invisible dust.

B. Reaction Setup
  • Solvent Choice: Dissolve the solid as quickly as possible to reduce dust hazard.

  • Temperature: If heating is required, ensure the system is under an inert atmosphere (Nitrogen/Argon). Nitroguanidines can decompose exothermically; do not overheat dry residue.

C. Decontamination & Cleanup

Context: Guanidines are basic; however, using strong acids for cleaning can generate heat.

  • Primary Wash: Use a 5% aqueous surfactant solution (soap and water) to solubilize the compound.

  • Secondary Wash: Rinse with Isopropanol or Ethanol to remove organic residues.

  • Verification: If the compound is yellow/colored, wipe until no color transfers to a white ChemWipe.

Waste Disposal & Emergency Workflow

Disposal Classification:

  • Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) in the waste stream.

  • Category: Hazardous Organic Waste (Nitrogen-containing).

  • Labeling: Must be clearly labeled "Toxic" and "Irritant."

Disposal_Workflow Waste_Gen Waste Generation Segregation Segregation: Separate from Oxidizers Waste_Gen->Segregation Container Container: HDPE or Glass (Amber) Segregation->Container Labeling Labeling: 'Toxic, Irritant, Nitro-Compound' Container->Labeling Pickup EHS Pickup Labeling->Pickup

Figure 2: Waste segregation workflow to prevent incompatible chemical reactions in waste drums.

References

  • Note: Used as the primary structural analogue for toxicity d
  • PubChem. (2023). Compound Summary: Nitroguanidine Derivatives. National Library of Medicine. Retrieved from [Link]

Sources

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